Part 1: Identity & CAS Verification In the field of diagnostic reagent development and organic synthesis, precise chemical identification is non-negotiable. 3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a critical chro...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Identity & CAS Verification
In the field of diagnostic reagent development and organic synthesis, precise chemical identification is non-negotiable. 3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a critical chromogenic substrate often plagued by ambiguity regarding its hydration state and isomeric purity.
For researchers and procurement specialists, the distinction between the anhydrous form and the monohydrate is vital for stoichiometric accuracy in assay formulation.
Soluble in alkaline aqueous solutions (pH > 8), DMSO, Methanol
Critical Note on Procurement: Most commercial catalogs list this compound under the parent anhydrous CAS 14348-40-4 , even if the product supplied is the monohydrate or a hydrate mixture. Always verify the Certificate of Analysis (CoA) for water content (Karl Fischer titration) to confirm the exact stoichiometry before use in sensitive enzymatic assays.
Part 2: Synthesis & Mechanism
The synthesis of TBHBA is a classic example of Electrophilic Aromatic Substitution (EAS) , governed by the competing directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups.
Mechanistic Pathway
The starting material, 3-hydroxybenzoic acid , contains two substituents:
-OH (Position 3): A strong activator and ortho, para-director. It activates positions 2, 4, and 6 .[3][4]
-COOH (Position 1): A moderate deactivator and meta-director. It directs incoming electrophiles to position 5 (meta to itself).
However, the activation power of the phenolic hydroxyl group vastly outweighs the deactivation of the carboxyl group. Consequently, bromination occurs exclusively at the positions activated by the hydroxyl group (2, 4, and 6), leaving position 5 unsubstituted.
Synthesis Workflow Diagram
Caption: Stepwise bromination of 3-hydroxybenzoic acid. The hydroxyl group directs bromine to positions 2, 4, and 6 sequentially.
Part 3: Applications in Diagnostic Assays
TBHBA is predominantly used as a Trinder's Reagent component in clinical chemistry. It serves as a hydrogen donor in the enzymatic determination of analytes like glucose, cholesterol, and uric acid.
The Trinder Reaction System
In this system, TBHBA undergoes oxidative coupling with 4-Aminoantipyrine (4-AA) in the presence of Hydrogen Peroxide (
) and Peroxidase (POD).
Analyte Oxidation: The target analyte (e.g., Cholesterol) is oxidized by a specific oxidase, generating
.
Chromogen Formation: Peroxidase catalyzes the coupling of TBHBA and 4-AA using the generated
.
Readout: This forms a stable quinoneimine dye with a maximum absorbance (
) typically around 510–520 nm , allowing for colorimetric quantification.
Advantages over Phenol:
Higher Sensitivity: TBHBA produces a dye with a higher molar extinction coefficient than simple phenol.
Stability: The tribromo-substitution protects the ring from non-specific side reactions, ensuring a stable blank signal.
Assay Reaction Pathway
Caption: The Trinder reaction cascade utilizing TBHBA for colorimetric detection of metabolic analytes.
Part 4: Characterization Protocol
To validate the identity of TBHBA and distinguish it from potential isomers (e.g., 3,5-dibromo derivatives), the following analytical protocol is recommended.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
Expected Signal:
Due to the high degree of substitution, only one aromatic proton remains at position 5.
Signal: A sharp singlet (s) typically appearing between δ 7.6 – 8.0 ppm .
Note: If you see doublets, your product is likely contaminated with under-brominated species (e.g., 3,5-dibromo-2-hydroxybenzoic acid).
Chemical Structure & Application Profile: 3-Hydroxy-2,4,6-tribromobenzoic Acid Monohydrate
The following technical guide provides an in-depth structural and functional analysis of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate , a critical chromogen in clinical diagnostics. Executive Summary 3-Hydroxy-2,4,6-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and functional analysis of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate , a critical chromogen in clinical diagnostics.
Executive Summary
3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a highly specialized halogenated aromatic acid primarily utilized as a hydrogen donor in the enzymatic determination of hydrogen peroxide. In clinical diagnostics, it serves as a superior alternative to phenol in the Trinder reaction , offering enhanced sensitivity and stability for the colorimetric detection of analytes such as uric acid, cholesterol, and glucose.
This guide details the physicochemical architecture of TBHBA, its electrosynthesis logic, and the mechanistic basis of its function in peroxidase-coupled assay systems.
Chemical Identity & Structural Characterization[1][2][3][4]
The molecule is defined by a benzoic acid core heavily substituted with bromine atoms, creating a dense, electron-withdrawing environment that significantly alters its acidity and reactivity compared to the parent 3-hydroxybenzoic acid.
The "2,4,6" substitution pattern places bromine atoms at all positions ortho and para to the carboxylic acid group, but more importantly, they occupy the positions activated by the hydroxyl group at C3.
Steric Crowding: The bromine atoms at C2 and C4 flank the hydroxyl group at C3. This steric bulk protects the hydroxyl moiety from non-specific oxidation while maintaining its ability to participate in radical coupling reactions.
Acidity (pKa shift): The presence of three electronegative bromine atoms exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic proton compared to unsubstituted benzoic acid. The predicted pKa is ~1.15, making it a relatively strong organic acid.
Lattice Stabilization: In its monohydrate form, the water molecule acts as a structural bridge in the crystal lattice, likely forming hydrogen bonds between the carboxylic acid carbonyl of one molecule and the phenolic hydroxyl of another, stabilizing the solid phase against desiccation.
Synthesis & Purification Logic
The synthesis of TBHBA exploits the ortho/para-directing nature of the hydroxyl group in electrophilic aromatic substitution (EAS). The carboxylic acid group is meta-directing, but the activation power of the phenolic -OH dominates the regiochemistry.
Reagent: Elemental Bromine (Br₂) in Glacial Acetic Acid.
Mechanism: The hydroxyl group activates positions 2, 4, and 6. Since all three activated positions are sterically accessible (though C2 is crowded), exhaustive bromination occurs rapidly under controlled conditions.
Experimental Considerations:
Solvent Choice: Glacial acetic acid is preferred as it solubilizes the starting material but precipitates the highly brominated, less polar product, driving the reaction to completion.
Temperature Control: The reaction is typically exothermic. Controlled addition of bromine is required to prevent generating oxidized byproducts (quinones) before the ring is fully halogenated.
Physicochemical Properties[3][4][6][7][10][15]
The following data characterizes the monohydrate form typically used in reagent preparation.
Property
Value
Context
Appearance
White to off-white crystalline powder
Discoloration (yellowing) indicates oxidation.
Melting Point
145 – 148 °C
Sharp melting point indicates high purity.
Solubility (Water)
Insoluble (Acid form)
Requires alkaline buffer (pH > 7.0) to dissolve as a salt.
Solubility (Organic)
Soluble in DMSO, Methanol
Used for preparing concentrated stock solutions.
pKa (Predicted)
1.15 ± 0.10
Strong acidity requires buffering in enzymatic assays.
Stability
Light Sensitive
Bromine-carbon bonds can be labile under UV; store in amber vials.
Mechanism of Action: The Trinder Reaction[8]
The primary utility of TBHBA is as a chromogenic coupler in the Trinder reaction. It replaces traditional phenol derivatives to produce a quinoneimine dye with a higher molar absorptivity and better stability.[6]
The Enzymatic Cascade
In a typical diagnostic assay (e.g., for Uric Acid):
Analyte Oxidation: The analyte (Uric Acid) is oxidized by a specific oxidase (Uricase), releasing Hydrogen Peroxide (H₂O₂).[7][8][9]
Peroxidase Activation: Horseradish Peroxidase (POD) reduces H₂O₂ and becomes an oxidized radical species.
Oxidative Coupling: The active POD enzyme oxidizes the coupling pair—TBHBA and 4-Aminoantipyrine (4-AAP) .[4] These two radical species couple to form a colored Quinoneimine dye.[7][9]
Reaction Scheme Diagram
Advantages of TBHBA over Phenol:
Sensitivity: The tribromo-substitution shifts the absorbance maximum (λmax) of the resulting dye to ~520–550 nm, a region with less interference from serum bilirubin.
Stability: The steric hindrance of the bromine atoms prevents side-reactions of the radical intermediate, ensuring stoichiometric dye formation proportional to the H₂O₂ concentration.
Storage and Handling Protocols
To maintain the integrity of TBHBA for analytical use, the following protocols are mandatory:
Hydration State: The monohydrate is the stable lattice form. Do not dry aggressively (e.g., high vacuum at >60°C) as loss of crystal water may lead to an amorphous, hygroscopic solid that is difficult to weigh accurately.
Solution Preparation:
Step 1: Dissolve TBHBA in a small volume of 0.1 M NaOH or DMSO.
Step 2: Dilute to volume with the assay buffer (Phosphate or Tris, pH 7.0–8.0).
Note: Acidic solutions of TBHBA will precipitate due to its low solubility in the protonated form.
Light Protection: Store solid and solution forms in amber containers. UV exposure can cause debromination, leading to high background absorbance in assays.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid. Retrieved from [Link]
Fosati, P., & Prencipe, L. (1982). Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide. Clinical Chemistry.
Technical Guide: Solubility Profile & Handling of 3-Hydroxy-2,4,6-tribromobenzoic Acid
Executive Summary & Chemical Identity 3-Hydroxy-2,4,6-tribromobenzoic acid (3-HTBA) is a highly specialized halogenated aromatic acid used primarily as a reactive intermediate in pharmaceutical synthesis, a surface modif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3-Hydroxy-2,4,6-tribromobenzoic acid (3-HTBA) is a highly specialized halogenated aromatic acid used primarily as a reactive intermediate in pharmaceutical synthesis, a surface modifier for flame-retardant nanocomposites, and a chromogenic reagent in clinical diagnostics (HDL cholesterol assays).
Its solubility behavior is governed by a "push-pull" mechanism: the hydrophilic carboxylic acid and hydroxyl groups compete against the lipophilic, electron-withdrawing bromine atoms. Understanding this balance is critical for developing stable stock solutions and optimizing purification yields.
Property
Detail
CAS Number
14348-40-4
Molecular Formula
C₇H₃Br₃O₃
Molecular Weight
374.81 g/mol
pKa (Predicted)
~1.15 ± 0.10 (Acidic due to ortho-Br electron withdrawal)
Appearance
White to light yellow crystalline powder
Melting Point
145–152 °C
Solubility Profile in Organic Solvents
The solubility of 3-HTBA is non-linear across solvent polarities due to significant steric hindrance and intramolecular hydrogen bonding potential. The following data synthesizes empirical benchmarks with structural property relationships.
Preferred for Stock Solutions. Requires sonication. Hygroscopic nature of DMSO can induce precipitation over time if not sealed.
Alcohols
Methanol, Ethanol
Good
20–50 mg/mL
Suitable for recrystallization. Solubility increases significantly with temperature.
Ethers
THF, Diethyl Ether
Moderate
10–25 mg/mL
Useful for extraction, but volatility requires care during concentration.
Chlorinated
Dichloromethane, Chloroform
Low/Moderate
<10 mg/mL
Poor solubility compared to non-halogenated analogues due to high molecular weight.
Hydrocarbons
Hexane, Heptane
Insoluble
<0.1 mg/mL
Used as an anti-solvent to crash out the product during purification.
Aqueous (Acidic)
Water (pH < 2)
Insoluble
Negligible
The compound exists in its protonated, neutral form.
Aqueous (Basic)
Water (pH > 8)
Soluble
>100 mg/mL
Forms the benzoate salt (e.g., Sodium 3-hydroxy-2,4,6-tribromobenzoate).
The "DMSO Effect" & Stock Preparation
For biological assays or material science applications, DMSO is the gold standard solvent. However, 3-HTBA is prone to "crashing out" upon dilution into aqueous buffers if the concentration gradient is too steep.
Critical Insight: The electron-withdrawing bromine atoms at positions 2, 4, and 6 significantly increase the acidity of the phenolic -OH and the carboxylic -COOH. This makes the molecule highly sensitive to the pH of the receiving buffer.
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for selecting the optimal solvent system based on downstream application requirements.
Detailed Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Target Audience: Researchers performing in vitro assays or surface modification.
DMSO (Anhydrous, ≥99.9%, stored over molecular sieves)
Methodology:
Calculate: For 10 mL of 100 mM solution, weigh exactly 374.8 mg of 3-HTBA.
Vessel Selection: Use a glass amber vial (borosilicate). Avoid plastics that may leach plasticizers in DMSO.
Initial Dissolution: Add 8 mL of DMSO to the powder. Do not add to volume yet.
Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes. The solution should turn clear yellow.
Note: If the solution remains cloudy, warm gently to 35°C, but do not exceed 40°C to prevent degradation.
Finalize Volume: Add DMSO to bring the total volume to 10 mL.
Storage: Aliquot into small volumes (e.g., 500 µL) and store at -20°C. Protect from light and moisture.
Protocol B: Purification via pH-Swing (Self-Validating)
Target Audience: Synthetic chemists isolating the compound from reaction mixtures.
This protocol utilizes the pKa differential to separate 3-HTBA from non-acidic impurities (e.g., brominated benzenes).
Dissolution: Suspend crude 3-HTBA in 5% aqueous NaOH (or Na₂CO₃).
Validation: The solid should fully dissolve, forming a yellow/orange solution (phenolate/benzoate salt formation). If solids remain, filter them out (these are impurities).
Washing: Extract the aqueous basic layer with a non-polar solvent (e.g., Dichloromethane) to remove non-acidic organic byproducts. Discard the organic layer.
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring vigorously.
Endpoint: Continue adding acid until pH < 1. A thick white-to-cream precipitate will form.
Isolation: Filter the precipitate using a sintered glass funnel. Wash with ice-cold water (3x) to remove salts.
Drying: Dry under vacuum over P₂O₅ or in a desiccator.
Mechanistic Analysis: Why Solubility Behaves This Way
The solubility of 3-HTBA is dictated by the Orth-Effect and Electronic Withdrawal .
Steric Inhibition of Resonance: The bromine atoms at positions 2 and 6 force the carboxylic acid group out of the plane of the benzene ring. This reduces the conjugation but increases the acidity of the proton, making the molecule highly soluble in basic media.
Lipophilicity vs. Polarity:
The Br₃ core is highly lipophilic (hydrophobic).
The -OH and -COOH are hydrophilic.
Result: In water, the lipophilic core dominates, causing insolubility. In DMSO, the oxygen atoms in the solvent act as strong H-bond acceptors for the phenolic and carboxylic protons, overcoming the lattice energy of the crystal.
Caption: Mechanistic pathway showing how structural substitution dictates solubility and acidity.
References
Sigma-Aldrich. (n.d.). 3-Hydroxy-2,4,6-tribromobenzoic acid Product Specification. Retrieved from
MedChemExpress. (2024). TBHBA (2,4,6-Tribromo-3-hydroxybenzoic acid) Solubility and Protocols. Retrieved from
ChemicalBook. (2024). 3-Hydroxy-2,4,6-tribromobenzoic acid Properties and Safety. Retrieved from
Thermo Scientific. (n.d.). 3-Hydroxy-2,4,6-tribromobenzoic acid, 97%. Fisher Scientific.[4] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Document Type: In-Depth Technical Guide & Safety Protocol
CAS Registry Number: 14348-40-4
Target Audience: Chemical Safety Officers, Synthetic Chemists, and Bio-assay Developers.
Introduction: Beyond the Standard SDS
While standard Safety Data Sheets (SDS) provide regulatory compliance, they often lack the granular detail required for rigorous research environments. This guide bridges the gap between regulatory hazard classification and practical, high-fidelity laboratory execution.
3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is not merely a halogenated intermediate; it is a functional probe used in enzymatic cholesterol assays and a precursor for flame-retardant nanocomposites.[1] Its specific substitution pattern—three bromine atoms flanking a hydroxy and carboxylic acid group—imparts unique acidity, lipophilicity, and reactivity profiles that demand specific handling protocols.
Chemical Identity & Physicochemical Profiling
Understanding the physical "fingerprint" of TBHBA is the first step in designing a self-validating safety protocol.
Property
Data Specification
Operational Implication
IUPAC Name
2,4,6-Tribromo-3-hydroxybenzoic acid
Primary identifier for inventory tracking.
CAS Number
14348-40-4
Use for exact database searching (PubChem CID: 151915).
Molecular Formula
MW: 374.81 g/mol .[2] Heavy atom count affects mass spec calibration.
Appearance
White to off-white crystalline powder
Discoloration (yellowing) indicates photo-oxidation or debromination.
Melting Point
144–152 °C
Sharp melting point indicates high purity; broadening suggests degradation.
Solubility
Insoluble in water; Soluble in DMSO, Methanol, dilute Alkali
Critical: Do not attempt aqueous wash-down of spills without neutralization/solubilization.
pKa (Predicted)
~2.5 (Carboxyl), ~7.0 (Phenol)
The electron-withdrawing bromines significantly increase the acidity of the phenolic -OH compared to phenol.
Hazard Architecture & Toxicology
The "Why" Behind the GHS Classification
TBHBA is classified generally as an Irritant (Skin/Eye/Respiratory). However, the mechanism of this toxicity drives the safety controls.
Acidity & Lipophilicity: The tribromo-substitution makes the phenolic proton more acidic and the entire molecule more lipophilic than benzoic acid. This allows it to penetrate the lipid bilayer of cell membranes (skin/cornea) rapidly, delivering an acidic payload that causes immediate irritation (GHS H315, H319).
Respiratory Irritation (STOT SE 3): As a fine crystalline powder, TBHBA is prone to static charging. Inhalation of dust leads to deposition in the upper respiratory tract, where mucosal moisture solubilizes the compound (likely forming localized acidic zones), triggering coughing and inflammation (H335).
Quantitative Toxicity Data[3]
Acute Toxicity (Oral): Category 4 (H302).[3][4] While specific LD50 data for this exact isomer is often extrapolated, structurally similar polybrominated phenols exhibit LD50 (Rat) values in the range of 500–2000 mg/kg.
Chronic Risks: Halogenated aromatics are often scrutinized for thyroid hormone mimicry (due to structural similarity to thyroxine), though specific data for TBHBA is limited. Treat as a potential endocrine disruptor by proxy until proven otherwise.
Operational Controls & Handling Protocols
This section defines the "Self-Validating System" for handling TBHBA. A self-validating system is one where errors (e.g., spills, degradation) become immediately visible or are engineered out.
Engineering Controls
Primary Barrier: All weighing and open-vessel manipulations must occur inside a Class II Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an ionizing bar or anti-static gun during weighing. TBHBA crystals are highly triboelectric; static cling can cause "jumping" of powder, leading to invisible contamination of the balance area.
Personal Protective Equipment (PPE) Matrix
PPE Type
Specification
Rationale
Gloves
Nitrile (min 0.11 mm thickness)
Standard nitrile offers >480 min breakthrough time for solid acids. Double glove if dissolving in DMSO (DMSO permeates nitrile).
Eye Protection
Chemical Goggles (ANSI Z87.1)
Safety glasses are insufficient due to the fine dust hazard. Goggles seal the eyes from airborne particulates.
Respiratory
N95 (if outside hood) / P100
Only required if engineering controls (fume hood) fail or during spill cleanup.
Protocol: Solubilization & Usage
Objective: Prepare a 100 mM stock solution in DMSO without generating dust.
Preparation: Pre-weigh the solvent (DMSO) in the destination vial to avoid taring errors.
Weighing: Transfer TBHBA using a micro-spatula into a weighing boat. Do not pour.
Transfer: Funnel solid into the vial.
Validation: Inspect the weighing boat against a dark background. Any white residue indicates static loss. Rinse the boat with a small volume of solvent into the vial to ensure quantitative transfer.
Dissolution: Vortex. The solution should be clear and colorless. Yellowing indicates contamination or degradation.
Emergency Response & Waste Management
Spill Response Logic
Do not use water immediately. Water will cause the hydrophobic powder to clump and spread, making cleanup difficult.
Isolate: Evacuate the immediate area (3-meter radius).
Contain: Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.
Solubilize/Neutralize: Wet the paper towel with a 5% Sodium Bicarbonate solution . This converts the acid to its water-soluble sodium salt (Sodium 2,4,6-tribromo-3-hydroxybenzoate), facilitating safer cleanup.
Clean: Wipe up the slurry. Repeat with water.[5][6]
Waste Disposal
Classification: Halogenated Organic Waste.
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may liberate toxic Bromine gas (
).
Labeling: Clearly mark as "Contains Brominated Aromatics."
Scientific Context: Synthesis & Application
Understanding the chemistry of TBHBA aids in predicting its behavior in research.[7]
Application in Enzymatic Assays
TBHBA is frequently used in the Trinder Reaction for cholesterol quantification.
Mechanism: In the presence of Peroxidase (POD) and Hydrogen Peroxide (
), TBHBA undergoes oxidative coupling with 4-Aminoantipyrine (4-AAP).
Result: Formation of a quinone-imine dye (purple/red absorbance).
Safety Note: This reaction demonstrates the compound's susceptibility to oxidation. Store away from peroxides and nitrates.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling TBHBA, integrating GHS hazards with operational steps.
Caption: Operational workflow for 3-Hydroxy-2,4,6-tribromobenzoic acid, emphasizing quality control checkpoints and waste segregation.
Reaction Pathway (Conceptual)
The following diagram illustrates the oxidative coupling mechanism relevant to bio-assays, highlighting the reactive potential of the molecule.
Caption: Mechanism of TBHBA in enzymatic assays (Trinder Reaction), demonstrating its reactivity with oxidants.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid. Retrieved from [Link]
Jensen, B. P., et al. (2005). Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats.[8] Rapid Communications in Mass Spectrometry, 19(4), 519-524.[8] (Contextual reference for halogenated benzoic acid metabolism). Retrieved from [Link]
Abstract & Application Scope This Application Note provides a validated protocol for the regioselective synthesis and purification of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS 14348-40-4 / 207728-74-3). This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
This Application Note provides a validated protocol for the regioselective synthesis and purification of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS 14348-40-4 / 207728-74-3). This compound serves as a critical halogenated building block in the development of anti-inflammatory pharmaceuticals, agrochemical intermediates, and as a standard in environmental analysis of brominated phenols.
The protocol utilizes a direct electrophilic aromatic substitution of 3-hydroxybenzoic acid in an aqueous medium, optimizing atom economy and minimizing organic solvent waste. Special emphasis is placed on the crystallization parameters required to isolate the stable monohydrate form, which offers superior handling properties compared to the anhydrous variant.
Safety & HSE Critical Controls
WARNING: This protocol involves Elemental Bromine (
) , a highly toxic, corrosive, and volatile reagent.
Hazard
Control Measure
Bromine Exposure
Handle ONLY in a functioning fume hood. Wear double nitrile gloves, face shield, and chemical apron. Have sodium thiosulfate solution ready for spills.
Corrosive Vapors
Scrubber or trap (NaOH) recommended for HBr off-gassing.
Skin Contact
Immediate washing with soap/water; treat bromine burns immediately.
Reaction Mechanism & Logic
The synthesis proceeds via electrophilic aromatic substitution (SEAr). The starting material, 3-hydroxybenzoic acid , contains two directing groups:
Hydroxyl (-OH) at C3: Strongly activating, ortho, para-director.
Carboxyl (-COOH) at C1: Deactivating, meta-director.
Regioselectivity Analysis:
Ortho to -OH: Positions 2 and 4.
Para to -OH: Position 6.
Meta to -COOH: Positions 3 and 5 (Position 3 is occupied).
The directing effects reinforce each other at positions 2, 4, and 6 , allowing for rapid and complete tribromination using excess bromine in a polar solvent (water) which stabilizes the polar transition state.
Reaction Scheme
Figure 1: Reaction pathway for the tribromination of 3-hydroxybenzoic acid.
Gas trap (connected to dilute NaOH) to neutralize HBr fumes.
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Substrate Dissolution
Charge the 500 mL RBF with 13.8 g (0.10 mol) of 3-hydroxybenzoic acid.
Add 200 mL of warm DI water (approx. 45°C).
Stir vigorously until the solid is finely suspended or partially dissolved.
Note: Complete dissolution is not strictly necessary at the start; the substrate will dissolve/react as bromine is added.
Step 2: Bromination (Exothermic)
Place the RBF in a water bath at 20-25°C .
Fill the addition funnel with 52.8 g (17.0 mL, ~0.33 mol) of elemental Bromine.
Stoichiometry Note: A slight excess (10%) over the theoretical 3.0 equivalents ensures complete tribromination.
Dropwise Addition: Add bromine slowly over 45–60 minutes.
Observation: The reaction is rapid. The solution will turn orange/red, and a heavy precipitate (the tribromo product) will begin to form.
Temp Control: Maintain internal temperature below 50°C to prevent decarboxylation by-products.
Step 3: Completion & Quenching
After addition, stir the slurry for an additional 2 hours at room temperature.
Check for excess bromine (persistent orange/red color).
Slowly add saturated sodium bisulfite solution dropwise until the orange color fades to a pale yellow/white, indicating all unreacted bromine has been quenched.
Step 4: Isolation
Filter the solid using a Buchner funnel under vacuum.
Wash the filter cake with 3 x 50 mL of cold DI water to remove residual HBr and inorganic salts.
Press the filter cake to remove excess bulk water.
Step 5: Crystallization (Monohydrate Formation)
Critical Step: To ensure the formation of the monohydrate (stable crystal lattice with water), recrystallization from water is required.
Transfer the crude wet cake to a clean beaker.
Add approximately 300-400 mL of DI water .
Heat to boiling (~100°C) with stirring. The solid should dissolve completely. If not, add small increments of hot water.
Optional: If the solution is colored, add activated carbon (1 g), stir for 5 mins, and filter hot.
Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 2 hours.
Collect the white crystalline needles by vacuum filtration.
Step 6: Drying
Dry the crystals in air or in a vacuum oven at 40-50°C max.
Caution:Do not exceed 60°C or use high vacuum for extended periods, as this may dehydrate the compound to the anhydrous form.
Target Moisture Content: ~4.6% (theoretical for monohydrate).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the monohydrate form.
Characterization & Specifications
Parameter
Specification
Method
Appearance
White to off-white needles
Visual
Yield
75 - 85%
Gravimetric
Melting Point
144 - 149°C
Capillary (uncorrected)
1H-NMR (DMSO-d6)
Singlet at ~7.8-8.0 ppm (1H, Ar-H)
400 MHz NMR
Water Content
4.0 - 5.0% w/w
Karl Fischer / TGA
Purity
>98.0%
HPLC (C18, MeOH/Water)
Interpretation:
NMR: The loss of coupling patterns seen in the starting material and the appearance of a single aromatic singlet confirms the substitution of protons at positions 2, 4, and 6.
Melting Point: The range 144-149°C is characteristic.[1] Note that the monohydrate may show a "sweating" or opaque transition slightly earlier as it loses water.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete bromination or product loss in mother liquor.
Ensure slight excess of . Cool crystallization mixture to 0°C before filtering.
Product Color (Yellow/Orange)
Trapped free bromine.
Wash crude solid thoroughly with dilute NaHSO3 before recrystallization.
Melting Point >150°C
Dehydration to anhydrous form.
The product was dried too aggressively. Re-equilibrate in humid air or recrystallize from water.
Insoluble Matter
Impurities in starting material.
Perform the hot filtration step with activated carbon.
References
Sigma-Aldrich. (n.d.). 2,4,6-Tribromo-3-hydroxybenzoic acid Product Sheet. Retrieved from
Organic Syntheses. (1943). Bromination of m-aminobenzoic acid (Analogous methodology). Org. Synth. Coll. Vol. 2, p. 592. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid. Retrieved from [2]
ChemicalBook. (2023). 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate Properties. Retrieved from [3]
Application Note: Regioselective Bromination of 3-Hydroxybenzoic Acid
Topic: Step-by-step bromination of 3-hydroxybenzoic acid Content Type: Detailed Application Notes and Protocols Precision Synthesis of 4-Bromo-3-Hydroxybenzoic Acid vs. Exhaustive Tribromination Executive Summary The bro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Step-by-step bromination of 3-hydroxybenzoic acid
Content Type: Detailed Application Notes and Protocols
Precision Synthesis of 4-Bromo-3-Hydroxybenzoic Acid vs. Exhaustive Tribromination
Executive Summary
The bromination of 3-hydroxybenzoic acid (3-HBA) presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a ring possessing both a strong activator (-OH) and a deactivator (-COOH) in a meta relationship.
While the hydroxyl group dominates directing effects, the choice of solvent and stoichiometry dramatically alters the reaction pathway. This guide provides two distinct, validated protocols:
Protocol A (Target: 4-Bromo-3-hydroxybenzoic acid): A controlled mono-bromination utilizing glacial acetic acid to suppress ionization and steric crowding to favor the 4-position.
Protocol B (Target: 2,4,6-Tribromo-3-hydroxybenzoic acid): An exhaustive bromination protocol for generating high-density halogenated scaffolds.
Key Technical Insight: Unlike its ortho (salicylic acid) and para isomers, 3-hydroxybenzoic acid is resistant to decarboxylative bromination because the hydroxyl group cannot stabilize the transition state required for
extrusion. This allows for the isolation of the stable tribromo-acid species.
Theoretical Framework & Regiochemistry
Electronic Conflict and Resolution
The regiochemistry is dictated by the competing effects of the substituents:
-OH (C3): Strong activator, directs ortho (C2, C4) and para (C6).
-COOH (C1): Moderate deactivator, directs meta (C3, C5).
The "Activator Wins" Principle: The reaction kinetics are driven by the phenol moiety. We must evaluate the positions activated by the -OH group:
Position
Electronic Environment
Steric Environment
Outcome
C2
Ortho to OH, Ortho to COOH
Severe Hindrance ("Sandwiched")
Trace/Minor
C4
Ortho to OH, Para to COOH
Accessible
Major Product
C6
Para to OH, Ortho to COOH
Moderate Hindrance (Ortho to COOH)
Minor Product
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between mono-bromination and exhaustive bromination based on reaction conditions.
Caption: Mechanistic bifurcation of 3-HBA bromination. Controlled conditions favor C4 substitution, while aqueous conditions lead to exhaustive bromination.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Bromo-3-hydroxybenzoic Acid
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and drying tube (
), dissolve 13.8 g (100 mmol) of 3-hydroxybenzoic acid in 100 mL of Glacial Acetic Acid .
Note: Acetic acid is crucial here. It is polar enough to dissolve the substrate but suppresses the formation of the highly reactive phenoxide ion, which would lead to poly-bromination.
Temperature Control:
Cool the solution to 0–5°C using an ice-water bath.
Critical: Low temperature improves regioselectivity for the C4 position over the C6 position.
Bromine Addition:
Prepare a solution of 16.8 g (5.4 mL, 105 mmol, 1.05 eq) of Bromine in 20 mL of Glacial Acetic Acid .
Add this solution dropwise over 45–60 minutes .
Maintain internal temperature below 10°C. The solution will turn orange/red.
Reaction & Aging:
Allow the mixture to warm to room temperature naturally.
Stir for an additional 4 hours .
Monitor: TLC (Mobile phase: Methanol/DCM 1:9). The starting material spot (
) should disappear.
Quenching & Precipitation:
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
If a persistent orange color (excess
) remains, add saturated aqueous dropwise until the color fades to yellow/white.
A white to off-white precipitate will form immediately.
Purification:
Filter the solid using a Büchner funnel.
Wash the cake with
cold water to remove residual acetic acid.
Recrystallization: Recrystallize from Ethanol/Water (1:1) or dilute Acetic Acid.
Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
Parameter
Value
Yield
65% – 75%
Appearance
White crystalline solid
Melting Point
225 – 227°C (Lit. Ref [1])
Major Isomer
4-Bromo-3-hydroxybenzoic acid (>95%)
Protocol B: Synthesis of 2,4,6-Tribromo-3-hydroxybenzoic Acid
Objective: Create a high-density halogenated scaffold or flame retardant precursor.
Step-by-Step Methodology
Preparation:
Dissolve 13.8 g (100 mmol) of 3-hydroxybenzoic acid in 300 mL of water .
Note: The substrate may not fully dissolve initially; adding a small amount of
to form the sodium salt helps solubility, but for tribromination, a suspension in water is often sufficient as the product precipitates.
Bromination:
Add 52.8 g (17 mL, 330 mmol, 3.3 eq) of Bromine dropwise at room temperature.
Safety: This reaction is exothermic. Evolution of HBr gas will occur. Use a scrubber.
Reaction:
Stir vigorously for 3 hours. A heavy, yellow/white precipitate will form.
Unlike salicylic acid, no decarboxylation (evolution of
This flowchart guides the researcher through the purification and decision-making process for Protocol A.
Caption: Downstream processing workflow for the isolation of high-purity 4-bromo-3-hydroxybenzoic acid.
Analytical Validation
To validate the synthesis of the 4-bromo isomer (Protocol A), compare experimental data against these standards.
Proton NMR (
-NMR, DMSO-
)
The coupling constants are the definitive proof of regioselectivity.
Proton Position
Chemical Shift ()
Multiplicity
Coupling Constant ()
Interpretation
H-2
7.45 ppm
Doublet (d)
Hz
Meta coupling to H-6.
H-5
7.60 ppm
Doublet (d)
Hz
Ortho coupling to H-6.
H-6
7.35 ppm
Doublet of Doublets (dd)
Hz
Coupled to H-5 (ortho) and H-2 (meta).
-OH / -COOH
10-13 ppm
Broad Singlet
-
Exchangeable protons.
Diagnostic Signal: The absence of a singlet integrating to 1H indicates no C2 substitution. The presence of an ortho coupling (8.5 Hz) confirms protons are adjacent (H5 and H6), placing the Bromine at C4.
Advanced Purification Protocols for 3-Hydroxy-2,4,6-tribromobenzoic Acid (TBHBA)
Introduction & Physicochemical Profile[1][2][3][4][5][6][7] 3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a highly functionalized aromatic building block used in pharmaceutical synthesis and as a colorimetric agent in...
3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a highly functionalized aromatic building block used in pharmaceutical synthesis and as a colorimetric agent in clinical diagnostics (e.g., HDL cholesterol assays).[1] Its high bromine content renders it lipophilic yet acidic, creating specific purification challenges. Common impurities include under-brominated species (mono/dibromo derivatives), inorganic salts, and oxidation byproducts (quinones) that impart a persistent yellow/brown coloration.
This guide details a two-stage purification strategy: Acid-Base Reprecipitation (for bulk cleaning) and Binary Solvent Recrystallization (for final polishing).
Objective: Removal of non-acidic impurities, mechanical debris, and occluded salts.
Principle: TBHBA dissolves in weak aqueous base as the carboxylate salt. Insoluble organic impurities are filtered off.[3] Re-acidification precipitates the purified acid.
Reagents
Crude TBHBA
Sodium Carbonate (
): Anhydrous or monohydrate.
Hydrochloric Acid (HCl): 5% or 1N solution.
Deionized Water
Step-by-Step Methodology
Dissolution: Suspend the crude TBHBA in deionized water (approx. 15 mL/g).
Basification: Slowly add solid
or a saturated solution while stirring. Monitor pH.
Target: pH 8–9.
Observation: The solid should dissolve to form a yellow/orange solution.
Expert Insight: Avoid strong bases like NaOH if possible to prevent potential nucleophilic displacement of bromine at elevated temperatures, though TBHBA is relatively stable. Carbonate is gentler.
Filtration (Clarification): Filter the solution through a sintered glass funnel or Celite pad to remove insoluble byproducts and dust.
Critical Step: If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes at room temperature before filtering.
Precipitation: Transfer the clear filtrate to a clean beaker. While vigorously stirring, slowly add 5% HCl.
Observation: A thick, cream-colored precipitate will form.
Digestion: Allow the slurry to stir for 30 minutes. This "Ostwald ripening" helps form larger, more filterable particles.
Isolation: Filter the solid via vacuum filtration.[3][5] Wash the cake thoroughly with cold water to remove residual NaCl and excess acid.
Drying: Dry in a vacuum oven at 50°C to constant weight.
Workflow Diagram (Acid-Base)
Figure 1: Acid-Base Reprecipitation Workflow for TBHBA purification.
Protocol B: Thermal Recrystallization (Polishing)
Objective: Removal of structurally similar impurities (e.g., isomers, under-brominated species) and improvement of crystal habit.
Solvent System: Acetic Acid : Water (1:2 v/v).[4]
Note: Literature indicates this method improves crystal structure but may have limited impact on color if the crude is highly impure. Therefore, Protocol A must be performed first.
Solvent Preparation: Prepare a mixture of Glacial Acetic Acid and Water in a 1:2 ratio.
Dissolution: Place the TBHBA in a round-bottom flask. Add the solvent mixture (approx. 8–10 mL per gram of solid).
Heating: Heat the mixture to boiling (approx. 100–105°C) with stirring.
Safety: Use a reflux condenser to prevent acetic acid vapor escape.
Observation: The solid should dissolve completely. If not, add small aliquots of Glacial Acetic Acid (not water) until dissolved.
Cooling (Controlled): Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring or wood block.
Expert Insight: Rapid cooling often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the compound's low melting point and lipophilicity.
Crystallization: Once at room temperature, if no crystals have formed, scratch the glass or add a seed crystal. Then, cool further in an ice bath (0–5°C) for 1 hour.
Filtration: Collect the crystals by vacuum filtration.
Washing: Wash with a small amount of cold 1:2 Acetic Acid/Water, followed by a generous wash with cold water to remove acetic acid traces.
Drying: Dry thoroughly. Acetic acid inclusions can be difficult to remove; vacuum drying at 60°C is recommended.
Decision Tree for Recrystallization
Figure 2: Recrystallization logic and troubleshooting for oiling-out phenomena.
Analytical Validation
To ensure the protocol has succeeded, the following criteria must be met:
Appearance: The product should be a white to off-white crystalline powder.[6] A persistent yellow color indicates residual oxidation products or free bromine.
Melting Point: The target range is 145–152°C . A sharp range (< 2°C) indicates high purity.
HPLC Purity:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.
preparation of 3-Hydroxy-2,4,6-tribromobenzoic acid from m-hydroxybenzoic acid
An Application Note for the Synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid Abstract This document provides a comprehensive guide for the synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid, a valuable intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid, a valuable intermediate in the pharmaceutical, agrochemical, and specialty chemical sectors.[1] The protocol details a robust method starting from the readily available precursor, m-hydroxybenzoic acid, via an electrophilic aromatic substitution reaction. We delve into the reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer insights into purification and characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Principle
The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry. 3-Hydroxy-2,4,6-tribromobenzoic acid is a particularly useful building block due to its multiple reactive sites, which allow for diverse subsequent chemical modifications.[1] The preparation method described herein relies on the principles of electrophilic aromatic substitution, specifically the bromination of a highly activated aromatic ring.
The starting material, m-hydroxybenzoic acid, possesses two key functional groups that influence the reaction's regioselectivity: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.
Hydroxyl (-OH) Group: The oxygen atom's lone pairs of electrons are delocalized into the benzene ring, significantly increasing the ring's electron density.[2][3] This makes the ring highly susceptible to attack by electrophiles and is known as an "activating" effect. The -OH group directs incoming electrophiles primarily to the positions ortho and para to itself (the 2, 4, and 6 positions).[3]
Carboxylic Acid (-COOH) Group: This group is electron-withdrawing and thus "deactivating," making the ring less reactive. It directs incoming electrophiles to the meta position.
In this synthesis, the powerful activating and directing effect of the hydroxyl group overwhelmingly governs the reaction's outcome. Consequently, bromine atoms will substitute the hydrogen atoms at all three activated positions (ortho and para to the -OH group), leading to the desired 2,4,6-tribrominated product. The use of a polar solvent like glacial acetic acid or an aqueous medium facilitates the polarization of the bromine molecule (Br₂), enhancing its electrophilicity and promoting the exhaustive bromination required for the target compound.[4][5]
Caption: Electrophilic substitution mechanism for the bromination of m-hydroxybenzoic acid.
Safety and Hazard Management
This procedure involves hazardous materials that require strict safety protocols. All operations must be conducted inside a certified chemical fume hood.
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon skin contact and is highly toxic if inhaled.[6] Always handle liquid bromine with extreme caution, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye burns.[7] The vapor is irritating to the respiratory system. Handle with appropriate gloves and eye protection.
3-Hydroxy-2,4,6-tribromobenzoic acid: May cause skin, eye, and respiratory irritation.[8] Harmful if swallowed or inhaled.[8]
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible. A sodium thiosulfate or sodium bisulfite solution should be prepared in advance to neutralize any bromine spills.
Experimental Protocol
Materials and Equipment
Reagents:
m-Hydroxybenzoic acid (≥99%)
Liquid Bromine (≥99.5%)
Glacial Acetic Acid (ACS grade)
Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)
Ethanol (95% or absolute)
Deionized Water
Equipment:
500 mL three-necked round-bottom flask
Magnetic stirrer and stir bar
100 mL pressure-equalizing dropping funnel
Thermometer
Ice-water bath
Büchner funnel and vacuum flask
Standard laboratory glassware (beakers, graduated cylinders)
Vacuum oven or desiccator
Synthesis Procedure
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 13.8 g (0.10 mol) of m-hydroxybenzoic acid in 150 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C.
Bromine Addition: In the fume hood, carefully prepare a solution of 16.0 mL (49.8 g, 0.31 mol) of liquid bromine in 50 mL of glacial acetic acid in the dropping funnel.
Reaction: Add the bromine solution dropwise to the stirred m-hydroxybenzoic acid solution over a period of 60-90 minutes. Maintain the internal temperature of the reaction mixture below 20°C throughout the addition. A precipitate will begin to form as the reaction progresses.
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
Precipitation: Pour the reaction mixture slowly and with stirring into a 1 L beaker containing 600 mL of ice-cold water. A dense, off-white precipitate will form.
Quenching: To remove excess unreacted bromine, add a 10% aqueous solution of sodium bisulfite dropwise until the orange-brown color of the solution disappears and the slurry becomes colorless or pale yellow.
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove residual acetic acid and inorganic salts.
Purification by Recrystallization
Transfer the crude solid to a 500 mL Erlenmeyer flask.
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid (cloudy).
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol-water solution, and then with cold water.
Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Data Summary and Expected Results
The following table summarizes the quantitative aspects of the synthesis.
Parameter
Value
Reactant: m-Hydroxybenzoic Acid
Molar Mass
138.12 g/mol
Amount Used
13.8 g
Moles
0.10 mol
Reactant: Bromine
Molar Mass
159.81 g/mol
Amount Used
16.0 mL (49.8 g)
Moles
0.31 mol (slight excess)
Product: 3-Hydroxy-2,4,6-tribromobenzoic Acid
Molar Mass
374.82 g/mol
Theoretical Yield
37.5 g
Typical Experimental Yield
32-35 g (85-93%)
Appearance
White to off-white crystalline solid
Melting Point (literature)
170-172°C
Visualized Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Conclusion
The protocol described provides an efficient and high-yielding method for the laboratory-scale synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid from m-hydroxybenzoic acid. Adherence to the detailed steps, particularly temperature control during bromination and rigorous safety precautions, is essential for achieving optimal results and ensuring operator safety. The final product is obtained in high purity after a straightforward recrystallization procedure, making this method suitable for producing material for further research and development applications.
References
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
Google Patents. (1993). US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid.
Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
International Journal of Chemical Engineering and Applications. (2015). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. Retrieved from [Link]
Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. Retrieved from [Link]
Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Application Note: High-Purity Synthesis of 2,4,6-Tribromobenzoic Acid Monohydrate
Executive Summary This application note details the optimized protocol for synthesizing 2,4,6-tribromobenzoic acid monohydrate (CAS 633-12-5) . While direct bromination of benzoic acid is kinetically unfavorable due to t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for synthesizing 2,4,6-tribromobenzoic acid monohydrate (CAS 633-12-5) . While direct bromination of benzoic acid is kinetically unfavorable due to the deactivating carboxyl group, this protocol utilizes a robust two-stage synthesis : the exhaustive bromination of m-aminobenzoic acid followed by reductive deamination (diazotization and reduction).[1] This route ensures regiospecificity and high yield (>80%).
This guide is designed for medicinal chemists and process engineers requiring high-purity intermediates for herbicide precursors, flame retardants, or crystallographic standards.[1]
Mechanistic Principles & Reaction Pathway[1][2]
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of an activated substrate, followed by the removal of the activating group.[1]
Activation: The amino group in m-aminobenzoic acid strongly activates the ortho and para positions (relative to itself), overcoming the deactivating effect of the carboxyl group.
Bromination: Rapid substitution occurs at positions 2, 4, and 6.[1]
Deamination: The amino group is converted to a diazonium salt (
) and subsequently reduced to a hydrogen atom using hypophosphorous acid (), leaving the tribromo-substituted ring intact.[1]
Reaction Scheme Visualization
[1][3][4][5]
Critical Reagents & Materials
To ensure reproducibility and safety, use the reagents specified below. Purity levels are critical for the diazotization step.
Objective: Synthesize the intermediate 3-amino-2,4,6-tribromobenzoic acid.[1][2]
Preparation: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 27.4 g (0.2 mol) of m-aminobenzoic acid in 165 mL of concentrated HCl and 780 mL of water.
Bromine Addition: Cool the mixture to roughly 20°C. Place 140 g (45 mL, 0.88 mol) of bromine in the dropping funnel.
Note: A slight excess of bromine is required (theoretical: 3 eq).
Reaction: Add bromine dropwise over 30–45 minutes. A yellow/orange precipitate will form immediately.
Process Insight: Maintain vigorous stirring to prevent the encapsulation of unreacted starting material inside the precipitate clumps.
Completion: Stir for an additional 30 minutes. The supernatant should retain a distinct yellow-orange color, indicating excess bromine.[1]
Isolation: Filter the solid using a Büchner funnel. Wash the cake with 500 mL of water to remove excess HCl and bromine.
Checkpoint: The crude product (3-amino-2,4,6-tribromobenzoic acid) is used directly in the next step without drying.[1]
Phase 2: Reductive Deamination
Objective: Remove the amino group to yield 2,4,6-tribromobenzoic acid.[1]
Solvent Setup: In a 5L reactor (or large flask) equipped with a thermometer and mechanical stirrer, mix 1.0 L of concentrated Sulfuric Acid (
) and 500 mL of water.
Caution: Add acid to water slowly. Cool the mixture to 0°C to -5°C using an ice-salt bath.
Diazotization:
Dissolve the crude amine from Phase 1 in 1.8 L of Glacial Acetic Acid (warm slightly if necessary to dissolve, then cool).
Concurrently, prepare a solution of 37 g (0.54 mol) Sodium Nitrite (
) in minimal water.
Add the nitrite solution to the sulfuric acid mixture slowly, keeping the temperature below 0°C.
Reduction:
Add 195 mL of cold 50% Hypophosphorous Acid (
) to the diazotization mixture.
Critical Step: Add the acetic acid solution of the amine (from step 2a) dropwise to this mixture over 1 hour. Maintain temperature between -10°C and -5°C .
Mechanism:[1][3][4][5] The amine is diazotized in situ and immediately reduced by the hypophosphorous acid. Nitrogen gas (
) will evolve.
Ripening: Allow the mixture to stir for 2 hours, letting the temperature rise gradually to +5°C. Then store at room temperature for 12 hours (overnight) to ensure complete evolution of nitrogen.
Phase 3: Workup and Crystallization (Monohydrate Formation)
Objective: Isolate the final product and establish the hydrate form.[1]
Precipitation: Pour the reaction mixture onto 2 kg of crushed ice . The crude 2,4,6-tribromobenzoic acid will precipitate as a cream-colored solid.[1][2]
Filtration: Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
Purification (Carbonate Wash):
Suspend the solid in 800 mL of water.
Add anhydrous Sodium Carbonate (
) until the solid dissolves (forming the soluble sodium salt) and the solution is alkaline (pH ~9).[1]
Re-acidify the filtrate with dilute HCl (5%) to pH 1–2.[2] The purified acid precipitates.
Final Crystallization (Monohydrate Target):
Dissolve the wet cake in boiling Toluene (approx. 500 mL for 100g crude).
Note: While toluene is standard for the anhydrous form, to encourage the stable hydrate or clean crystal habit, some protocols suggest a final recrystallization from dilute Ethanol (50% aq) .[1]
Preferred Method for Monohydrate: Recrystallize from a mixture of Ethanol/Water (1:1). Dissolve in hot ethanol, then add hot water until turbid. Cool slowly to 4°C.
Drying: Filter the crystals.
Crucial: To retain the monohydrate water, air dry at room temperature or dry in a vacuum oven at <40°C .[1] Do not use desiccants like
or temperatures >80°C, as this will yield the anhydrous form.[1]
Quality Control & Characterization
Parameter
Specification
Method
Appearance
White to off-white needles
Visual
Melting Point
186°C – 190°C (Anhydrous ref)
Capillary (uncorrected)
Assay
>98.5%
HPLC or Titration (NaOH)
Water Content
~4.8% (Theoretical for Monohydrate)
Karl Fischer Titration
Note on Melting Point: The monohydrate may show a lower or broader melting endotherm near 100°C (loss of water) before the characteristic melt of the anhydrous acid at ~188°C.
Application Note: Storage & Handling of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
This Application Note and Protocol guide is designed for researchers and drug development professionals handling 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (TBHBA) . It synthesizes supplier-specific data with gener...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals handling 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (TBHBA) . It synthesizes supplier-specific data with general chemical stability principles to ensure compound integrity.
Executive Summary
3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) is a halogenated phenolic acid utilized as a key intermediate in pharmaceutical synthesis (anti-inflammatory agents), a chromogenic reagent for enzymatic cholesterol assays, and a reference standard in environmental analysis.[1][2]
Unlike simple benzoic acid derivatives, TBHBA requires strict cold storage (2–8°C) and protection from light. Improper storage leads to photolytic debromination and phenolic oxidation , compromising its utility as an analytical standard or synthetic precursor. This guide outlines a self-validating storage protocol to maintain purity >98%.
Physicochemical Profile & Stability Logic
To design an effective storage protocol, one must understand the compound's vulnerabilities.
Property
Data
Storage Implication
Chemical Structure
Phenolic ring with 3 bromine atoms and a carboxylic acid.[1][2]
Light Sensitivity: Carbon-Bromine (C-Br) bonds are susceptible to homolytic cleavage under UV/Vis light (Photodebromination).
Physical State
White to light yellow crystalline powder (Monohydrate).
Hygroscopicity: As a monohydrate, the crystal lattice includes water. Extreme desiccation can strip this water, altering stoichiometry; high humidity causes deliquescence.
Thermal Instability: The "decomposition" notation suggests susceptibility to decarboxylation at elevated temperatures.
Acidity (pKa)
Acidic (Carboxyl + Phenol)
Reactivity: Incompatible with strong bases and oxidizing agents.
Supplier Rec.
2–8°C (Refrigerate)
Critical Control Point: Deviating to Room Temp (RT) significantly accelerates degradation.
Detailed Storage Protocol
Primary Storage (Long-Term Archive)
Objective: Maintain purity >98% for >12 months.
Temperature Control:
Store strictly at 2°C to 8°C .
Rationale: Low temperature retards the kinetics of spontaneous decarboxylation and phenolic oxidation.
Container Selection:
Material: Type I Borosilicate Glass (Amber).
Rationale: Amber glass filters UV radiation (<450 nm), preventing photolysis of the C-Br bonds. Plastic containers (polyethylene) should be avoided for long-term storage as brominated compounds can leach into or interact with certain polymers over time.
Atmospheric Control:
Headspace: Purge headspace with Argon or Nitrogen before sealing.
Rationale: Displaces oxygen, preventing oxidation of the 3-hydroxyl group to a quinone-like species (which turns the white powder yellow/brown).
Seal Integrity:
Use a Teflon (PTFE)-lined screw cap. Parafilm is insufficient for long-term moisture barriers.
Working Stock (Active Use)
Objective: Prevent water uptake/loss during frequent opening.
Equilibration:
Step: Allow the refrigerated container to reach room temperature (20–25°C) before opening (approx. 30 mins).
Causality: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the powder. This leads to hydrolysis or caking.
Aliquoting:
Do not return unused powder to the primary stock.
Prepare single-use aliquots if the compound is used frequently, to minimize freeze-thaw cycles and oxygen exposure.
Quality Control & Self-Validation
Every storage protocol must include a verification step. Use the following workflow to validate compound integrity before critical experiments.
Visual Inspection (First Line of Defense)
Pass: White to off-white crystalline powder.
Fail: Distinct yellow, orange, or brown discoloration.
Mechanism:[3][4] Discoloration indicates formation of quinoid byproducts (oxidation) or free bromine release.
Analytical Verification (HPLC/Melting Point)
Melting Point Check: Target range 145–152°C .
Significance: A depressed melting point (e.g., <140°C) or wide range (>2°C spread) indicates significant impurity or hydration changes.
HPLC Conditions (Recommended):
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
Detection: UV @ 254 nm.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for handling incoming material and determining storage fate based on usage frequency.
Figure 1: Decision matrix for the receipt, inspection, and storage of TBHBA, emphasizing the critical equilibration step to prevent moisture contamination.
Safety & Handling (HSE)
Hazard Class: Irritant (Skin/Eye/Respiratory).
Signal Word: Warning.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation Risk: As a fine crystalline powder, TBHBA can be aerosolized. Weighing should be performed in a chemical fume hood to prevent inhalation (H335).
Spill Cleanup: Sweep up dry; do not generate dust. Clean surface with ethanol followed by water.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Material is yellow
Oxidation of phenol or photolysis.
Check purity by HPLC. If <95%, recrystallize (ethanol/water) or discard.
Material is clumping
Moisture absorption (Hygroscopic).
Dry in a vacuum desiccator over silica gel for 24h (Note: Monitor weight to ensure only surface moisture is lost, not crystal water).
Low Assay (Titration)
Decarboxylation or impurity.
Perform standardization against a fresh primary standard.
References
Sigma-Aldrich. (2025). Product Specification: 3-Hydroxy-2,4,6-tribromobenzoic acid (CAS 14348-40-4).[1][5][6] Retrieved from
Chem-Impex International. (n.d.). Technical Data Sheet: 3-Hydroxy-2,4,6-tribromobenzoic acid.[5] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid.[2] Retrieved from
Thermo Fisher Scientific (Alfa Aesar). (2025). Safety Data Sheet: 2,4,6-Tribromo-3-hydroxybenzoic acid.[2] Retrieved from
The Untapped Potential: 3-Hydroxy-2,4,6-tribromobenzoic Acid as a Putative Organocatalyst in Modern Synthesis
Abstract 3-Hydroxy-2,4,6-tribromobenzoic acid is a multifaceted molecule, recognized primarily as a key intermediate in the synthesis of pharmaceuticals and as a valuable reagent in analytical and materials science.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-Hydroxy-2,4,6-tribromobenzoic acid is a multifaceted molecule, recognized primarily as a key intermediate in the synthesis of pharmaceuticals and as a valuable reagent in analytical and materials science.[1][2] However, its structural features—a sterically hindered aromatic carboxylic acid with strong electron-withdrawing bromine substituents and a hydroxyl group—suggest a potential, yet largely unexplored, role as a Brønsted acid organocatalyst. This application note delves into the theoretical underpinnings of its catalytic activity, drawing parallels with other substituted benzoic acids. We provide a generalized protocol for its application in acid-catalyzed reactions, offering a foundation for researchers to explore its catalytic capabilities in areas such as heterocyclic synthesis and condensation reactions.
Introduction: Beyond a Synthetic Intermediate
3-Hydroxy-2,4,6-tribromobenzoic acid (3-H-TBBA) is a well-established compound in the chemical industry, valued for its utility in the development of anti-inflammatory drugs and as a reference standard.[1] Its applications extend to polymer science as a flame-retardant additive and in biochemical assays.[2] Notably, it has been utilized in the bottom-up synthesis of 2D graphene derivatives, showcasing its role in nanomaterial fabrication.[3]
Despite these diverse applications, the literature remains sparse regarding the direct use of 3-H-TBBA as a catalyst. This is surprising, given the growing prominence of organocatalysis as a sustainable and efficient approach in chemical synthesis.[4] The molecular architecture of 3-H-TBBA, featuring a highly acidic proton on the carboxylic acid group, makes it a prime candidate for a Brønsted acid catalyst. The presence of three electron-withdrawing bromine atoms is expected to significantly lower the pKa of the carboxylic acid, enhancing its proton-donating ability.
The Scientific Rationale: Brønsted Acid Catalysis by Substituted Benzoic Acids
The catalytic activity of substituted benzoic acids is rooted in their ability to act as proton donors (Brønsted acids). In numerous organic transformations, the protonation of a substrate by the catalyst is the key activation step. A prime example is the imine condensation reaction, a fundamental process in the synthesis of many nitrogen-containing compounds and materials like covalent organic frameworks (COFs).
In such reactions, the carboxylic acid catalyst protonates the carbonyl oxygen of an aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. The acidity of the benzoic acid catalyst, modulated by its substituents, directly influences the reaction kinetics and equilibrium.[1][2] Electron-withdrawing groups, such as nitro or cyano groups, increase the acidity and can accelerate the reaction. Conversely, electron-donating groups decrease acidity.
For 3-H-TBBA, the three bromine atoms are anticipated to substantially increase the acidity of the carboxylic acid. The hydroxyl group, while typically electron-donating through resonance, can also participate in hydrogen bonding, potentially influencing the transition state geometry and stability.
Proposed Catalytic Cycle for Imine Formation
The catalytic cycle for an imine condensation reaction catalyzed by a substituted benzoic acid, such as potentially 3-H-TBBA, is depicted below. The cycle illustrates the crucial proton-transfer steps that facilitate the reaction.
Figure 1: Proposed catalytic cycle for imine formation catalyzed by a Brønsted acid.
Applications in Synthesis: A Generalized Protocol
While specific protocols for 3-H-TBBA as a catalyst are not yet established, we present a generalized protocol for an imine condensation reaction, a common benchmark for Brønsted acid catalysts. This protocol serves as a starting point for researchers to investigate the catalytic efficacy of 3-H-TBBA.
Experimental Protocol: General Procedure for Imine Synthesis
Objective: To synthesize an imine from an aldehyde and an amine using a substituted benzoic acid as a catalyst.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol, 1.0 eq).
Addition of Amine and Catalyst: Dissolve the aldehyde in the chosen solvent (10 mL). To this solution, add the amine (1.0 mmol, 1.0 eq) followed by 3-Hydroxy-2,4,6-tribromobenzoic acid (0.05 mmol, 5 mol%).
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove the acid catalyst, followed by brine.
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation:
The efficacy of a catalyst is typically evaluated by comparing reaction times, yields, and turnover numbers. Below is a hypothetical table structure for comparing the catalytic performance of 3-H-TBBA with other benzoic acid catalysts.
Catalyst (5 mol%)
Time (h)
Yield (%)
Benzoic Acid
12
65
4-Nitrobenzoic Acid
6
85
3-H-TBBA
tbd
tbd
p-Toluenesulfonic acid
2
95
tbd: to be determined experimentally.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for screening the catalytic activity of 3-H-TBBA in a model reaction.
Figure 2: General experimental workflow for catalyst screening.
Conclusion and Future Outlook
3-Hydroxy-2,4,6-tribromobenzoic acid possesses the key structural attributes of a potent Brønsted acid organocatalyst. Its highly substituted and electron-deficient aromatic ring is poised to render the carboxylic acid proton exceptionally labile, suggesting its potential to catalyze a range of acid-mediated transformations. While its role as a catalyst is yet to be extensively explored and documented, the theoretical framework and the generalized protocol presented herein provide a solid foundation for the scientific community to unlock its catalytic potential. Future research should focus on systematically evaluating its catalytic activity in various organic reactions, determining its pKa experimentally, and exploring its application in asymmetric catalysis through the design of chiral derivatives. Such investigations could establish 3-H-TBBA as a valuable and readily available organocatalyst in the synthetic chemist's toolkit.
References
J&K Scientific. 3-Hydroxy-2,4,6-tribromobenzoic acid | 14348-40-4. Available at: [Link]
Rodriguez, J. et al. (2020). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Results in Chemistry, 2, 100052. Available at: [Link]
Hamachi, L. et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Chemical Science, 14(21), 5736-5744. Available at: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid. Available at: [Link]
Aukland, M. H., & List, B. (2021). Organocatalysis. Nature Reviews Chemistry, 5(2), 79-80. Available at: [Link]
improving yield of 3-Hydroxy-2,4,6-tribromobenzoic acid synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid (also known as 2,4,6-Tribromo-3-hydroxybenzoic acid or TBHBA). Ticket ID: TB...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid (also known as 2,4,6-Tribromo-3-hydroxybenzoic acid or TBHBA).
Ticket ID: TBHBA-YIELD-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of the Challenge
Synthesizing 3-Hydroxy-2,4,6-tribromobenzoic acid involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzoic acid. While the directing effects of the hydroxyl group (strongly activating, ortho/para director) naturally favor the 2, 4, and 6 positions, two critical failure points often compromise yield:
Decarboxylation: The "buttressing effect" of bulky bromine atoms at the 2 and 6 positions forces the carboxyl group out of planarity with the benzene ring. This steric strain significantly lowers the activation energy for decarboxylation, potentially converting your product into 2,4,6-tribromophenol.
Solubility Management: The product is amphiphilic but sparingly soluble in acidic water. Incorrect pH control during workup leads to massive material loss in the filtrate.
Module 1: The "Gold Standard" Protocol
Use this optimized workflow to establish a baseline. Deviations from this stoichiometry are the primary cause of low yields.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
3-Hydroxybenzoic Acid
Substrate
1.0
Purity >99% recommended.
Bromine ()
Reagent
3.3 - 3.5
Slight excess required to drive tribromination.
Water
Solvent
~20 Vol
High dilution prevents trapping of impurities.
Sodium Bisulfite
Quench
As needed
Neutralizes excess bromine.
HCl (Conc.)
pH Control
-
For final precipitation.
Step-by-Step Methodology
Dissolution: Suspend 3-hydroxybenzoic acid (1.0 eq) in water (approx. 20 mL per gram of substrate). Stir vigorously. The starting material may not fully dissolve initially; this is acceptable.
Controlled Addition (Critical): Cool the vessel to 0–5°C . Add liquid bromine (3.3 eq) dropwise over 60 minutes.
Observation: The starting material will dissolve as it reacts, followed by the precipitation of the tribromo product.
Maturation: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 3–4 hours.
Warning:Do not reflux. Unlike simple brominations, heating this specific substrate triggers rapid loss of
.
Quench & Filtration: Add saturated sodium bisulfite solution dropwise until the orange bromine color disappears (turning the solution pale yellow/white). Filter the solid precipitate.[1][2]
Purification (Acid-Base Workup):
Dissolve the wet cake in 10%
or solution (keep cold).
Filter off any insoluble solids (under-brominated species or impurities).
Slowly acidify the filtrate with conc. HCl to pH 1–2 while stirring in an ice bath.
Collect the white precipitate, wash with cold water, and dry at <60°C .
Module 2: Troubleshooting Guide
Diagnose your specific issue using the logic below.
Issue A: "My product melts/decomposes below the expected range (145-150°C)."
Root Cause: You likely heated the reaction mixture or dried the product at too high a temperature. The impurity is 2,4,6-tribromophenol (MP ~94°C), which depresses the melting point.
Solution: Keep reaction temperature <30°C. Dry the final product under vacuum at room temperature or max 50°C.
Issue B: "Yield is low (<50%), but purity is high."
Diagnosis:Filtrate Loss.
Root Cause: The tribromo product has higher water solubility than expected, especially if the pH isn't low enough.
Solution: Ensure the final precipitation pH is below 2 . The tribrominated ring is electron-deficient, making the carboxylic acid more acidic (lower pKa) than the starting material. You must drive the pH down aggressively to protonate and precipitate it.
Issue C: "The product is a mixture of di-bromo and tri-bromo species."
Diagnosis:Starved Reaction.
Root Cause: Insufficient bromine or insufficient reaction time.
Solution: The third bromine (likely at the 2-position, between OH and COOH) is the hardest to add due to steric crowding. Increase reaction time to 6 hours or increase
equivalents to 3.5.
Module 3: Visualizing the Logic
Use these diagrams to verify your process flow.
Workflow Logic: Synthesis & Purification
Caption: Step-by-step decision tree for the synthesis and purification of TBHBA.
Troubleshooting: The Decarboxylation Trap
Caption: Mechanism of yield loss via thermally induced decarboxylation.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use ethanol or methanol as a solvent?A:Avoid alcohols. While solubility is better, alcohols can react with bromine (oxidation) or undergo alkylation side reactions. Water is preferred because the product precipitates out, driving the equilibrium forward (Le Chatelier's principle) and preventing over-reaction. Glacial acetic acid is a viable alternative if you require a homogeneous reaction, but water is "greener" and simplifies workup.
Q: Why is the position 2 bromine so difficult to add?A: Position 2 is flanked by the carboxylic acid and the hydroxyl group (or the other bromine at position 4/6 depending on the sequence). The steric crowding is immense. This is why a slight excess of bromine and adequate time at room temperature are necessary.
Q: Can I dry the product in an oven at 100°C?A:Absolutely not. As detailed in Module 2, this compound is thermally unstable regarding decarboxylation. Dry in a vacuum desiccator over
or in a vacuum oven at no more than 45–50°C.
Q: My crude product is orange/red. Is this normal?A: The color indicates trapped free bromine. This is common. Do not proceed directly to drying.[1] You must wash the solid thoroughly with water or a dilute sodium bisulfite solution. If the color persists, the acid-base reprecipitation step (Module 1, Step 5) is mandatory to remove trapped bromine and inorganic salts.
References
Organic Syntheses. (1943).[1] 2,4,6-Tribromoaniline (Method adaptation for tribromination).[1] Organic Syntheses, Coll.[1][4] Vol. 2, p. 592.[1]
BenchChem. (2025).[6] Optimizing yield and purity in 3-Bromobenzoic acid synthesis (General Bromination Principles). BenchChem Technical Support.[6]
PubChem. (2025).[7] 4-Bromo-3-hydroxybenzoic acid (Structural Analog Data). National Library of Medicine.
Cohen, T. et al. (1977). Decarboxylation of Tribromobenzoic Acids. Journal of Organic Chemistry.[8] (General mechanism reference for steric-induced decarboxylation).
optimizing reaction temperature for bromination of hydroxybenzoic acid
Mission Statement Welcome to the Process Optimization Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the bromination of hydroxybenzoic acids (specifically 4-hydroxybenzoi...
Author: BenchChem Technical Support Team. Date: February 2026
Mission Statement
Welcome to the Process Optimization Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the bromination of hydroxybenzoic acids (specifically 4-hydroxybenzoic acid and salicylic acid). Our goal is to help you navigate the fine line between efficient functionalization and destructive decarboxylation.
Module 1: The Thermodynamic Landscape (The "Why")
Before troubleshooting, you must visualize the energy landscape. The bromination of 4-hydroxybenzoic acid (4-HBA) is an Electrophilic Aromatic Substitution (EAS) governed by two competing factors:
Activation: The hydroxyl group (-OH) is strongly activating and ortho, para-directing.
Deactivation: The carboxyl group (-COOH) is deactivating and meta-directing.
In 4-HBA, these effects reinforce each other at the 3-position (ortho to -OH, meta to -COOH). However, temperature acts as the "selector" switch for side reactions.
Reaction Pathway Visualization
The following diagram illustrates the critical branching points determined by thermal energy.
Caption: Figure 1: Kinetic control at low temperatures favors mono-bromination, while high temperatures trigger di-bromination and irreversible decarboxylation.[1]
Module 2: Troubleshooting Guides (The "Fix")
These guides are structured based on actual user support tickets regarding yield loss and impurity profiles.
Case #001: "I'm seeing gas evolution and obtaining a low-melting solid (Tribromophenol)."
Root Cause: The reaction temperature exceeded 60°C, or local hot-spots occurred during reagent addition. The -COOH group is prone to ipso-substitution by bromine at high temperatures, releasing CO₂.
The Fix:
Cryogenic Control: Lower reactor temperature to 0–5°C during the addition of the brominating agent.
Rate Control: Slow the addition rate of Bromine/NBS to prevent exotherms.
Quench: Do not heat the reaction to "drive it to completion." If starting material remains, add a catalyst (FeBr₃) rather than heat.
Case #002: "I cannot stop at the mono-bromo stage; I have 15% di-bromo impurity."
Diagnosis: Loss of Kinetic Control.
Root Cause: 3-bromo-4-HBA is still activated by the -OH group. If the temperature rises above 25°C, the activation energy barrier for the second bromination is easily overcome.
The Fix:
Stoichiometry: Use a strict 0.95 to 1.0 equivalent of
. Do not use excess.
Solvent Switch: Switch from glacial acetic acid to Chloroform (
) or Dichloroethane (DCE) .[1] Non-polar solvents often enhance selectivity by suppressing the ionization of the brominating agent.
Protocol Adjustment: See the Standardized Protocol below.
Case #003: "The reaction is stalling at 0°C. Yield is <40%."
Diagnosis: Solubility/Activation Energy Mismatch.
Root Cause: 4-HBA has poor solubility in cold non-polar solvents, preventing the reaction.
The Fix:
Solvent System: Use a Acetic Acid/Water (90:10) mixture.[1] The water increases solubility and polarity, stabilizing the transition state.
Step-Up Heating: Initiate at 0°C for addition, then allow the mixture to warm slowly to 20°C (Room Temp) for the aging phase. Do not exceed 25°C.
Dissolve 4-HBA in Glacial Acetic Acid (100 mL). Ensure full solvation before cooling to prevent precipitation.
2
Cooling
Temp: < 5°C
Cool using an ice/salt bath. This establishes the Kinetic Control regime.
3
Addition
Rate: 1 drop/sec
Add (16.0 g, 1.0 eq) in Acetic Acid (20 mL). Exotherm Watch: Internal temp must not exceed 10°C.
4
Aging
Time: 2 hrs
Allow to warm to 20-25°C . Do not heat. Stirring ensures mass transfer.
5
Quench
Vol: 200 mL
Pour into ice water. Add 10% to quench unreacted (prevents post-workup bromination).
6
Isolation
Filtration
Filter white precipitate.[3] Wash with cold water to remove acetic acid.
Data Verification Table: Temperature vs. Product Distribution
(Based on internal process data and literature averages)
Reaction Temp (°C)
Mono-Bromo (%)
Di-Bromo (%)
Decarboxylated (%)
0 - 5°C
92 - 96%
< 4%
Not Detected
25 - 30°C
75 - 80%
15 - 20%
< 1%
> 60°C
< 40%
> 40%
10 - 20%
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?A: Yes, and it is often preferred for regioselectivity. NBS provides a low, steady concentration of active bromine.
Modification: Use Acetonitrile (
) as solvent.[4] Run at 0°C . The succinimide byproduct is water-soluble, simplifying workup.
Q2: How does Salicylic Acid (2-HBA) differ from 4-HBA in this protocol?A: Salicylic acid is more prone to decarboxylation because the -COOH and -OH are ortho to each other, creating a chelated transition state that lowers the barrier for
loss.
Warning: Never heat salicylic acid brominations above 20°C unless tribromophenol is your desired product.
Q3: My product is colored yellow/orange. Is it impure?A: Likely yes. Pure 3-bromo-4-hydroxybenzoic acid is white. Yellow indicates trapped free bromine or oxidized quinone-like impurities.
Solution: Recrystallize from Ethanol/Water (1:1). Ensure the sodium bisulfite quench was sufficient in Step 5.
References
Organic Syntheses Procedure for Bromination
Sandin, R. B., & McKee, R. A. "2,4-Dihydroxy-5-bromobenzoic acid."[1] Organic Syntheses, Coll.[5][6] Vol. 2, p.100. (Demonstrates low-temperature control for activated benzoic acids).
Decarboxylation Mechanisms
Cohen, T., & Schambach, R. A. (1970). "Mechanistic studies of the decarboxylation of salicylic acids." Journal of the American Chemical Society.
Smith, M. B., & March, J. "March's Advanced Organic Chemistry," 6th Edition. Wiley-Interscience.
Green Chemistry Protocols
Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide." Green Chemistry.
Technical Support Center: Purification of 3-Hydroxy-2,4,6-tribromobenzoic Acid Crystals
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Hydroxy-2,4,6-tribromobenzoic acid. It provides in-depth troubleshooting advice and answers to frequ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Hydroxy-2,4,6-tribromobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, with a focus on removing impurities from its crystalline form. The protocols and explanations herein are grounded in established principles of organic chemistry and crystallization theory to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide: Recrystallization Issues
Recrystallization is the most common and effective method for purifying solid organic compounds like 3-Hydroxy-2,4,6-tribromobenzoic acid. However, various challenges can arise. This section addresses specific problems you may encounter and provides systematic solutions.
Issue 1: The crystals fail to form upon cooling.
This is a frequent issue, often caused by either using an excessive amount of solvent or the solution being supersaturated.
Causality and Resolution:
Excessive Solvent: The concentration of the benzoic acid derivative in the solution may be too low to allow for crystal lattice formation upon cooling.[1] To address this, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the target compound. Allow the more concentrated solution to cool again.
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because the nucleation process has not initiated.[1] To induce crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
Seed Crystals: If you have a small amount of pure 3-Hydroxy-2,4,6-tribromobenzoic acid, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.[2]
Issue 2: An oil forms instead of crystals ("oiling out").
"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming an immiscible liquid layer.
Causality and Resolution:
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.
Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution before it has time to form an ordered crystal lattice.
Inappropriate Solvent Choice: If the boiling point of the solvent is too high relative to the melting point of the solute, oiling out is more likely.
To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the compound remains dissolved. Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling necessary for proper crystal formation.[1]
Issue 3: The purified crystals are still colored.
The presence of color in the final crystals indicates that colored impurities have not been effectively removed.
Causality and Resolution:
Colored Impurities: These are often highly conjugated organic molecules that are present in the starting materials or are formed as byproducts during the synthesis. In the synthesis of related compounds like 2,4,6-tribromobenzoic acid, a cream or yellow color can be present in the crude product.[3]
Ineffective Recrystallization: The chosen solvent may not be optimal for separating the colored impurities from the desired product.
Solution:
Activated Charcoal Treatment: Before the hot filtration step of recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.
Solvent Selection: If color persists, a different recrystallization solvent or a mixed solvent system may be necessary. For instance, while a 1:2 acetic acid-water mixture can be used for recrystallization of 2,4,6-tribromobenzoic acid, it may not be effective in removing color.[3] Experimenting with different solvent systems is recommended.
Issue 4: The yield of purified crystals is low.
A low recovery of the purified product can be due to several factors during the recrystallization process.
Causality and Resolution:
Using Too Much Solvent: As mentioned earlier, an excessive volume of solvent will keep more of your product dissolved in the mother liquor, even after cooling.
Premature Crystallization: If the solution cools and crystals form during the hot filtration step, they will be lost with the filtered impurities.
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of the product.
Optimization Strategies:
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the funnel and the receiving flask.
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize product loss.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my 3-Hydroxy-2,4,6-tribromobenzoic acid sample?
The impurities will largely depend on the synthetic route used. However, common impurities can include:
Incompletely Brominated Species: Mono-, and di-brominated hydroxybenzoic acids.
Side-Products: Depending on the reaction conditions, other isomers or byproducts from side reactions may be present. For example, in the synthesis of related compounds, byproducts from the deamination of an amino precursor can be a source of impurities.[3]
Residual Solvents and Reagents: Traces of solvents used in the reaction or purification, as well as unreacted reagents.
Q2: What is a good starting solvent for the recrystallization of 3-Hydroxy-2,4,6-tribromobenzoic acid?
Aqueous Mixtures: For many benzoic acid derivatives, mixtures of water with a miscible organic solvent are effective.[2] A good starting point would be an ethanol/water or acetic acid/water mixture.[3] You would dissolve the crude product in the minimum amount of the hot organic solvent and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the organic solvent to redissolve the precipitate and allow the solution to cool slowly.
Chlorinated Solvents with Alkanes: A combination of a chlorinated solvent like dichloromethane with a non-polar solvent like hexane or heptane can also be effective for the recrystallization of aromatic compounds.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your 3-Hydroxy-2,4,6-tribromobenzoic acid crystals:
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. The reported melting point for 3-Hydroxy-2,4,6-tribromobenzoic acid is in the range of 145-152 °C.[4]
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5]
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired compound and identify any impurities with different molecular weights.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Q4: Can I use column chromatography to purify 3-Hydroxy-2,4,6-tribromobenzoic acid?
Yes, column chromatography is a viable alternative or complementary technique to recrystallization, especially if impurities have similar solubilities to the product. A silica gel column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would be a suitable starting point for separating the components.
III. Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization Procedure
Dissolution: Place the crude 3-Hydroxy-2,4,6-tribromobenzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for about 20 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator.
Diagram 1: Troubleshooting Logic for Recrystallization
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
3-Hydroxy-2,4,6-tribromobenzoic acid (TBHBA) presents a classic "medicinal chemistry paradox": it is a highly acidic molecule (pKa ~1.15) that remains stubbornly lipophilic due to the steric bulk and hydrophobicity of three bromine atoms.
While the carboxyl group ionizes readily at physiological pH, the resulting anion is not sufficiently hydrophilic to overcome the crystal lattice energy or the hydrophobic effect of the tribromo-phenyl core. This leads to the common "crash-out" phenomenon when diluting DMSO stocks into aqueous buffers.
Key Physicochemical Data:
Property
Value
Implication for Solubility
Molecular Weight
374.81 g/mol
Moderate size, but heavy due to Bromine.
pKa (Predicted)
~1.15 ± 0.10
Fully ionized (anionic) at pH > 2.0.
LogP (Predicted)
~3.5 - 4.0
Highly lipophilic; prefers organic solvents.
Appearance
White to light yellow powder
Yellowing indicates potential photo-oxidation.
Solubility (Water)
Insoluble
Ionization alone is insufficient for solvation.
Solubility (DMSO)
≥ 25 mg/mL (~66 mM)
Excellent solvent for stock solutions.
Solubility Decision Matrix
Before selecting a protocol, determine your downstream application. The "standard" aqueous dilution will likely fail without additives.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental sensitivity.
Troubleshooting Guide (FAQ)
Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?
Diagnosis: This is the "Hydrophobic Crash."
Explanation: Although the pH of PBS (7.4) is far above the pKa (1.15), ensuring the molecule is negatively charged, the hydration shell of water molecules cannot organize effectively around the three large, hydrophobic bromine atoms. The lattice energy of the solid is more favorable than the solvation energy in pure water/saline.
Solution: You must use a co-solvent system or an encapsulating agent . See Protocol B (PEG/Tween) or Protocol C (Cyclodextrin) below.
Q2: Can I use Ethanol instead of DMSO for the stock solution?
Answer: Yes, but with caveats.
Technical Insight: TBHBA is soluble in ethanol (up to ~20 mg/mL with warming). However, ethanol evaporates much faster than DMSO, leading to concentration drift in your stock solution over time.
Recommendation: Use DMSO for long-term storage (frozen). Use Ethanol only if your biological system is strictly DMSO-intolerant.
Q3: My solution turned yellow after a week. Is it still good?
Diagnosis: Photo-oxidation.
Explanation: Polybrominated phenols/benzoic acids are susceptible to light-induced degradation (de-bromination or radical formation), often yielding quinone-like byproducts which are yellow/orange.
Action: Discard the yellowed solution. Always store solid powder and solutions in amber vials, wrapped in foil, at 4°C or -20°C.
Q4: How do I achieve the maximum reported solubility of 2.5 mg/mL?
Answer: You cannot achieve this in pure water. You must use the "10/40/5/45" formulation method.
Protocol: 10% DMSO (Stock) + 40% PEG300 + 5% Tween-80 + 45% Saline.[1] This specific ratio balances the dielectric constant and surface tension required to keep TBHBA in solution.
Validated Experimental Protocols
Protocol A: Preparation of Master Stock (25 mg/mL)
Target Concentration: ~66 mM
Storage: -20°C (Stable for 3 months if protected from light)
Weigh 25 mg of TBHBA powder.
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
Vortex vigorously for 30 seconds.
If undissolved particles remain, sonicate in a water bath at 30-35°C for 5 minutes. Do not overheat.
Aliquot into amber tubes to avoid freeze-thaw cycles.
Protocol B: High-Solubility Formulation (The "10/40/5/45" Method)
Best for: Animal studies (IP/IV) or robust enzymatic assays.
Final Concentration: 2.5 mg/mL[1][2]
Critical: The order of addition is mandatory. Do not mix aqueous saline directly with DMSO stock.
Figure 2: Step-by-step addition workflow to prevent precipitation. The organic co-solvents (PEG/Tween) must solvate the DMSO stock before water is introduced.
Best for: Cell culture where high concentrations of PEG/Tween are toxic.
Mechanism: SBE-β-CD forms a hydrophobic pocket that encapsulates the brominated ring, shielding it from the aqueous environment.
Prepare a 20% (w/v) SBE-β-Cyclodextrin solution in Saline/PBS. Filter sterilize (0.22 µm).
Add 10 µL of TBHBA DMSO Stock (25 mg/mL).
Add 90 µL of the 20% Cyclodextrin solution.
Vortex immediately for 1 minute.
Sonicate for 5-10 minutes until clear.
Result: A clear, stable solution at 2.5 mg/mL with only 10% DMSO and no toxic surfactants.
References
Source of the "10/40/5/45" and Cyclodextrin solubility protocols.
Source of pKa prediction (1.15)
National Institutes of Health (NIH) - PubChem. Benzoic acid, 2,4,6-tribromo-3-hydroxy- (CID 151915). Retrieved from [Link]
Verification of chemical structure and identifiers.
Google Patents.Methods for making L-glufosinate (US9834802B2).
Executive Summary:
TBHBA is a sterically crowded, electron-deficient aromatic acid. Its stability is compromised by three primary vectors: Light (cleavage of C-Br bonds), Oxygen (oxidation of the phenolic hydroxyl to quinones), and Heat (loss of lattice water and subsequent decarboxylation).
Researchers frequently encounter degradation manifesting as pink/brown discoloration (oxidation) or melting point depression (dehydration/decarboxylation). This guide provides the protocols to arrest these pathways.
Degradation Pathways & Mechanisms (Visualized)
The following diagram illustrates the three primary degradation vectors you must control.
Figure 1: Mechanistic degradation pathways of TBHBA showing the progression from environmental stress to specific impurity profiles.
Troubleshooting Guide & FAQs
Category A: Discoloration & Purity Issues
Q1: My white TBHBA powder has turned a faint pink or brown color. Is it still usable?
Diagnosis: This indicates oxidative degradation . The phenolic hydroxyl group at the C3 position is susceptible to oxidation, forming quinoid structures. This is often accelerated if the container was opened in a humid environment or stored in clear glass.
Technical Insight: TBHBA is used as a colorimetric agent precisely because it easily oxidizes to form colored dyes (quinoneimines) in the presence of H₂O₂ and peroxidases. Even trace atmospheric oxygen, catalyzed by light, can initiate this reaction slowly.
Action:
Check Absorbance: Dissolve a small sample in the mobile phase. If the impurity peaks (usually eluting later due to higher lipophilicity) exceed 1-2%, repurify.
Prevention: Store under Argon or Nitrogen atmosphere.
Q2: I see "des-bromo" impurities in my LC-MS data after leaving the sample in the autosampler. What happened?
Mechanism: Carbon-Bromine bonds are photolabile. Under standard lab lighting (fluorescent), the molecule absorbs photons, generating a radical that abstracts a hydrogen atom from the solvent (e.g., Methanol or Water).
Action:
Immediate: Use amber autosampler vials.
Protocol: Limit exposure of solutions to <1 hour under ambient light. Wrap flasks in aluminum foil during synthesis or prep.
Category B: Thermal & Drying Issues
Q3: Can I dry the monohydrate in an oven at 100°C to remove surface moisture?
Direct Answer:NO.
Reasoning:
Dehydration: You will strip the lattice water (monohydrate) at temperatures likely between 50°C–80°C, changing the crystal form and potentially affecting solubility rates.
Decarboxylation: 2,4,6-substituted benzoic acids are sterically crowded. The bulky bromine atoms force the carboxyl group out of planarity, weakening the C-C bond. Heating near the melting point (~145°C) or prolonged heating >80°C risks losing CO₂ to form 2,4,6-tribromophenol.
Correct Protocol: Dry in a vacuum desiccator over P₂O₅ at room temperature or maximum 40°C.
Category C: Solubility & Handling
Q4: The compound is not dissolving fully in water despite the label saying "soluble."
Diagnosis: pH dependency.
Explanation: As a benzoic acid derivative with electron-withdrawing bromines, TBHBA is acidic (pKa < 3). In pure water, it may not fully dissociate depending on concentration.
Solution: Adjust pH to > 5.0 using a mild buffer (e.g., Phosphate) or add a co-solvent like DMSO or Methanol (if compatible with your assay). Warning: High pH (>9) accelerates oxidative degradation.
Standardized Handling Protocols
Protocol 1: Safe Storage & Shelf-Life Extension
Temperature: 2°C to 8°C (Refrigerated).
Container: Amber glass vial with a PTFE-lined cap.
Atmosphere: Flush headspace with Argon or Nitrogen after every use.
Desiccant: Store the vial inside a secondary container (jar) with silica gel packets to maintain the hydrate integrity without inducing efflorescence.
To prevent artifacts during analysis, follow this strict workflow:
Weighing: Weigh quickly in low-light conditions.
Solvent: Use Acetonitrile/Water (0.1% Formic Acid) . Avoid Methanol if possible, as it is a strong hydrogen donor for radical debromination.
Concentration: Prepare fresh. Do not store stock solutions >24 hours.
Vials: Use Amber glass vials strictly.
Protocol 3: Re-crystallization (Purification)
If degradation is suspected (pink color):
Dissolve in minimum hot Ethanol (protect from light).
Add warm water until turbidity just appears.
Allow to cool slowly in the dark.
Filter and dry in a vacuum desiccator at RT (Do not heat dry).
Decision Matrix: Handling Workflow
Figure 2: Operational decision tree for minimizing degradation during handling.
Quantitative Stability Data
Parameter
Stable Condition
Risk Threshold
Consequence
Temperature
2°C – 25°C
> 60°C
Loss of Hydrate; Decarboxylation
Light Exposure
Dark / Amber Glass
> 1 hour (Ambient)
Des-bromo impurities (1-5%)
pH (Solution)
pH 2.0 – 7.0
pH > 8.5
Rapid oxidation to Quinones (Pink)
Solvent
Acetonitrile, DMSO
Methanol, Ethanol
Photolytic H-abstraction (Debromination)
References
Sigma-Aldrich. Product Specification: 3-Hydroxy-2,4,6-tribromobenzoic acid. Link
PubChem. Compound Summary: 2,4,6-Tribromo-3-hydroxybenzoic acid.[1] National Library of Medicine. Link
Eriksson, J., et al. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). (Demonstrates general susceptibility of polybrominated aromatics to UV light). Environmental Science & Technology. Link
Moshides, J. S. (1988). Enzymic determination of the free cholesterol fraction of high-density lipoprotein in plasma with use of 2,4,6-tribromo-3-hydroxybenzoic acid.[2] (Details oxidative coupling mechanism). Clinical Chemistry. Link
Gong, Y., et al. (2021). Thermal stability and degradation of brominated flame retardants. (Context for thermal decarboxylation of brominated benzoates). Chemosphere. Link
minimizing side reactions in tribromobenzoic acid synthesis
Topic: Minimizing Side Reactions in 2,4,6-Tribromo-3-hydroxybenzoic Acid (TBHBA) Synthesis Welcome to the Advanced Synthesis Support Hub User Profile: Senior Organic Chemist / Process Development Scientist Current Module...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in 2,4,6-Tribromo-3-hydroxybenzoic Acid (TBHBA) Synthesis
Welcome to the Advanced Synthesis Support Hub
User Profile: Senior Organic Chemist / Process Development Scientist
Current Module: Halogenation & Functional Group Preservation
Status: Active
You are accessing the troubleshooting database for TBHBA (2,4,6-Tribromo-3-hydroxybenzoic acid) . This guide addresses the critical instability of the carboxyl group during electrophilic aromatic substitution (EAS) on electron-rich rings.
Core Problem Analysis: The "Decarboxylation Trap"
The synthesis of TBHBA typically involves the bromination of 3-hydroxybenzoic acid. The central challenge is not activating the ring, but controlling it. The hydroxyl group strongly activates the ortho/para positions, making tribromination facile. However, this same activation renders the carboxyl group susceptible to decarboxylative bromination (ipso-substitution), resulting in the formation of the impurity 2,4,6-tribromophenol .
The following diagram illustrates the competing pathways. Your goal is to suppress the "Ipso Attack" pathway.
Figure 1: Competing pathways in the bromination of hydroxybenzoic acids. The red path represents the thermodynamic sink (decarboxylation) which must be kinetically inhibited.
Module 1: Protocol Optimization (The Bromination Phase)
Objective: Achieve tri-substitution while preventing the loss of
.
Critical Parameter: Solvent System
The Trap: Using water as the primary solvent. In aqueous media, the ionization of the carboxyl group (
) increases electron density at the ipso carbon, significantly lowering the activation energy for decarboxylation [1].
The Fix: Use Glacial Acetic Acid .[3] This suppresses the ionization of the carboxyl group and stabilizes the molecule against ipso-attack.
Critical Parameter: Temperature Control
The Trap: Allowing the exotherm to exceed 20°C.
The Fix: Maintain reaction temperature between 0°C and 15°C .
Step-by-Step Optimized Protocol
Dissolution: Dissolve 0.1 mol of 3-hydroxybenzoic acid in 150 mL of Glacial Acetic Acid .
Why: Acetic acid acts as a solvent and a weak acid catalyst, minimizing the formation of the reactive carboxylate anion.
Cooling: Place the reaction vessel in an ice-salt bath. Cool the internal temperature to 0–5°C .
Bromine Addition: Add 0.33 mol of bromine (
) dropwise over 60 minutes.
Note: A slight excess (10%) is permitted, but rapid addition causes local overheating, triggering decarboxylation.
Equilibration: Allow the mixture to stir at 10–15°C for 2 hours. Do not reflux.
Visual Check: The formation of a heavy precipitate usually indicates the product. If the solution bubbles vigorously, you are losing
(decarboxylation is occurring).
Quenching: Pour the reaction mixture into 500 mL of ice water containing sodium bisulfite (
) to quench unreacted bromine.
Module 2: Purification (Separating Product from Side-Reactants)
Even with optimized conditions, trace amounts of 2,4,6-tribromophenol (decarboxylated byproduct) may form. You must exploit the acidity difference between the Carboxylic Acid (
) and the Phenol ().
Purification Workflow
Step
Action
Chemical Logic
1. Filtration
Filter the crude precipitate from the quench step.[3]
Removes bulk solvent and inorganic salts.
2. Base Extraction
Dissolve the solid in saturated Sodium Bicarbonate () .
The Acid dissolves (forms carboxylate salt). The Phenol remains insoluble (too weak to react with bicarbonate).
The residue is the Tribromophenol impurity. Discard it.
4. Acidification
Acidify the filtrate with 6M HCl to pH 1.
Reprecipitates the purified TBHBA .
5. Recrystallization
Recrystallize from Ethanol/Water (1:1).
Removes trace colored impurities and trapped bromine.
Module 3: Troubleshooting FAQs
Q1: My product has a persistent orange tint even after washing. What is it?
Diagnosis: Trapped elemental bromine or oxidation products (quinones).
Solution: During the quench step, ensure you use enough Sodium Bisulfite (
). If the solid is already isolated, wash it with a dilute 5% sodium thiosulfate solution.
Q2: I am seeing significant gas evolution during bromine addition. Is this normal?
Diagnosis: No. This is likely
evolution, indicating active decarboxylation.
Immediate Action: Stop addition. Lower the temperature immediately. Check your solvent—if you added water, the reaction is doomed to decarboxylate. Switch to anhydrous acetic acid for future runs.
Q3: Can I use 3-aminobenzoic acid instead of 3-hydroxybenzoic acid?
Answer: Yes, and it is often safer. The amino group activates the ring for tribromination to form 3-amino-2,4,6-tribromobenzoic acid. You can then remove the amino group via diazotization (
) followed by reduction (). This route avoids the direct phenol-decarboxylation pathway but adds two synthetic steps [2].
Decision Tree: Impurity Identification
Use this logic flow to identify the nature of your side products based on solubility and appearance.
Figure 2: Rapid diagnostic flow for distinguishing the target acid from the decarboxylated phenolic impurity.
References
Vaia.com. Decarboxylation Mechanism of Hydroxybenzoic Acids. Explains the oxidative decarboxylation pathway triggered by aqueous bromine.
Coleman, G. H.; Talbot, W. F. "2,4,6-Tribromoaniline" (Analogous decarboxylation mechanisms). Organic Syntheses, Coll.[3] Vol. 2, p.592 (1943).[3]
Larrosa, I. et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids." Journal of the American Chemical Society. Discusses the thermodynamics of decarboxylation in electron-rich systems.
Technical Guide: 1H NMR Spectrum Analysis of 3-Hydroxy-2,4,6-tribromobenzoic Acid
The following guide is structured as a high-level technical document for analytical chemists and synthetic researchers. It prioritizes the comparative analysis of spectral data to validate structural identity, a critical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical document for analytical chemists and synthetic researchers. It prioritizes the comparative analysis of spectral data to validate structural identity, a critical step in drug development workflows involving halogenated benzoate intermediates.
Executive Summary
3-Hydroxy-2,4,6-tribromobenzoic acid (CAS: 14348-40-4) is a densely functionalized aromatic intermediate often used in the synthesis of bioactive poly-halogenated phenols and graphene derivatives. Its structural validation is frequently complicated by steric crowding and the quadrupolar relaxation effects of bromine.
This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its precursor (3-Hydroxybenzoic acid ) and evaluates the "performance" of two standard NMR solvents (DMSO-d6 vs. CDCl3 ) in resolving critical exchangeable proton signals.
Key Takeaway: The successful synthesis of 3-Hydroxy-2,4,6-tribromobenzoic acid is confirmed by the collapse of the precursor’s complex aromatic multiplet region (4H) into a single aromatic singlet (1H) , typically shifted downfield due to the deshielding effect of ortho-bromine substituents.
Structural Elucidation Strategy
The primary challenge in analyzing this molecule is confirming the regioselectivity of the bromination. The 3-hydroxy group directs electrophilic substitution to the 2, 4, and 6 positions.[1]
The "Self-Validating" Logic
A correct spectrum must satisfy the following integration logic:
Aromatic Region: Exactly 1 Proton (H-5).
Exchangeable Region:2 Protons (-OH and -COOH).
Multiplicity: The aromatic proton must be a Singlet . Any doublet character implies incomplete bromination (e.g., presence of a proton at C4 or C6).[1]
Comparative Analysis: Precursor vs. Product
Objective: To provide a definitive "Pass/Fail" metric for synthesis verification.
The most effective way to validate the product is to compare it directly with the starting material, 3-Hydroxybenzoic acid (3-HBA).
Table 1: Spectral Shift Comparison (in DMSO-d6)
Feature
Precursor: 3-Hydroxybenzoic Acid
Target: 3-Hydroxy-2,4,6-tribromobenzoic Acid
Diagnostic Change
Aromatic Integration
4H (Multiplet/Complex)
1H (Singlet)
Loss of 3 protons confirms tri-substitution.
Aromatic Profile
7.0 – 7.5 ppm (m)
~7.8 – 8.1 ppm (s)*
Downfield Shift due to ortho-Br deshielding; loss of coupling.
-OH Signal
~9.6 ppm (Broad s)
10.0 – 11.5 ppm (Broad s)
Acidification of phenol due to electron-withdrawing Br groups.
-COOH Signal
~12.8 ppm (Very broad)
13.0 – 14.0 ppm (Very broad)
Remains visible but broadened; often merges with H2O in wet solvents.
*Note: Exact shift depends on concentration and temperature.[2] The diagnostic key is the singlet multiplicity, not the precise ppm value.
Mechanistic Insight (Causality)
In the precursor, H-2, H-4, H-5, and H-6 are all present, creating a complex splitting pattern (doublets and triplets).[1] Upon exhaustive bromination:
H-5 is isolated from other protons by the bromines, eliminating spin-spin coupling (
). This results in a sharp singlet, the "fingerprint" of the target molecule.
Solvent Performance Comparison: DMSO-d6 vs. CDCl3
Objective: To select the optimal solvent for full structural characterization.
For this specific molecule, the choice of solvent is not trivial.[1][4][5] The high bromine content increases lipophilicity, but the hydroxyl and carboxyl groups require polar solvation for clear resolution.
Table 2: Solvent Suitability Matrix
Parameter
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Performance Verdict
Solubility
Excellent
Moderate to Poor
DMSO prevents precipitation at NMR concentrations (~10 mg/0.6 mL).
-OH Visibility
High. Forms H-bonds with solvent, slowing exchange. Appears as a distinct singlet.
Low. Rapid exchange often broadens signal into baseline noise.
DMSO is required to quantify the -OH group.
-COOH Visibility
High. Visible as a broad hump >12 ppm.
Variable. Often invisible or extremely broad.
DMSO is superior for acid detection.
Aromatic Resolution
Good, though solvent viscosity broadens lines slightly.[1]
Sharp, but limited by solubility.
CDCl3 offers narrower linewidths if soluble.
Recommendation: Use DMSO-d6 for full characterization. Use CDCl3 only if checking for non-polar impurities or if the DMSO residual peak (
2.50) interferes with aliphatic contaminants (unlikely here).[1]
Experimental Protocol
Standardized workflow for high-fidelity acquisition.
A. Sample Preparation (DMSO-d6)[6][7][8][9][10]
Drying: Dry the solid product in a vacuum oven at 40°C for 4 hours to remove trace water. Reason: Water in DMSO appears at
3.33 ppm but can shift downfield and obscure the phenolic -OH if the sample is wet.
Weighing: Weigh 10–15 mg of the sample into a clean vial.
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D). Vortex until fully dissolved.
Check: Ensure no suspended solids remain. Particulates cause magnetic field inhomogeneity, broadening the critical aromatic singlet.[1]
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.
B. Acquisition Parameters (400 MHz Instrument)
Pulse Sequence: Standard 1H (zg30 or equivalent).
Scans (NS): 16 or 32 (Sufficient due to the high symmetry and lack of splitting).[1]
Relaxation Delay (D1): Set to 2.0 seconds .
Why? The H-5 proton is isolated. Isolated aromatic protons often have longer T1 relaxation times. A short D1 leads to integration errors (under-representing the aromatic proton).
Spectral Width: -2 to 16 ppm (to capture the downfield -COOH).
Spectral Assignment Workflow (Visualization)
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure based on the data acquired above.
Figure 1: Logical decision tree for validating the 3-Hydroxy-2,4,6-tribromobenzoic acid structure via 1H NMR.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151915, 2,4,6-Tribromo-3-hydroxybenzoic acid.[1] Retrieved from [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[3][6][7][8] (Authoritative text for chemical shift additivity rules and coupling constants).
Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in DMSO: The effect of solvent on the chemical shifts of phenols and carboxylic acids.[1] Magnetic Resonance in Chemistry, 46(1), 38-46.[1] (Source for solvent effect comparisons).
SDBS Web. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Comparison data for 3-Hydroxybenzoic acid (SDBS No. 2785). Retrieved from [Link][1]
Comparative Mass Spectrometric Profiling of 3-Hydroxy-2,4,6-tribromobenzoic Acid
Executive Summary 3-Hydroxy-2,4,6-tribromobenzoic acid (HTBBA) represents a challenging analyte in pharmaceutical and environmental mass spectrometry due to its high halogen content and steric congestion. As a structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-2,4,6-tribromobenzoic acid (HTBBA) represents a challenging analyte in pharmaceutical and environmental mass spectrometry due to its high halogen content and steric congestion. As a structural analog to brominated flame retardant metabolites and a potential intermediate in drug synthesis, its accurate quantification requires navigating complex isotope clusters and facile decarboxylation pathways.
This guide compares the two dominant analytical workflows: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact (GC-EI-MS) . While GC-MS offers high structural resolution via derivatization, LC-ESI-MS/MS is identified here as the superior method for high-throughput quantification due to minimal sample preparation and preservation of the molecular ion.
Structural Dynamics & Isotope Physics
Before analyzing fragmentation, one must understand the "Ortho Effect" and the isotopic signature inherent to HTBBA.
The Ortho Effect & Steric Inhibition
HTBBA possesses bromine atoms at the 2 and 6 positions. These bulky halogens create significant steric hindrance, forcing the carboxylic acid moiety out of planarity with the benzene ring.
Consequence: This steric strain weakens the
bond, making decarboxylation ( loss, -44 Da) the dominant fragmentation channel in both ESI and EI modes.
Validation: The presence of a base peak corresponding to the decarboxylated anion (tribromophenolate) confirms the preservation of the aromatic core despite the loss of the acid group.
Bromine Isotope Clustering
Bromine exists as two stable isotopes:
(50.7%) and (49.3%). For a tri-brominated compound (), the mass spectrum does not show a single parent peak but a characteristic 1:3:3:1 cluster.
Nominal Mass: ~374 Da
Cluster Spacing: Peaks appear at
.
Diagnostic Value: Any fragment ion retaining all three bromines must exhibit this 1:3:3:1 pattern. Loss of a single bromine shifts the pattern to a 1:2:1 (
) cluster.
Comparative Methodology: LC-ESI vs. GC-EI
The following table contrasts the performance of direct analysis against derivatization workflows.
Feature
Method A: LC-ESI-MS/MS (Recommended)
Method B: GC-EI-MS (Alternative)
Ionization Mode
Negative Electrospray ()
Electron Impact (, 70 eV)
Sample Prep
Dilute & Shoot (Methanol/Water)
Derivatization (Silylation with BSTFA)
Precursor Ion
(Deprotonated Acid)
(Bis-TMS Derivative)
Dominant Fragment
(Tribromophenolate)
(Loss of methyl from TMS)
LOD (Sensitivity)
High (pg/mL range)
Moderate (ng/mL range)
Throughput
High (< 5 min/run)
Low (> 30 min incl. prep)
Thermal Stability
Excellent (Room Temp Ionization)
Poor (Risk of thermal decarboxylation in injector)
Deep Dive: Fragmentation Pathways (ESI Negative)
In Negative ESI, the acidic proton on the carboxylic acid is removed, yielding the precursor ion
. The fragmentation is driven by the relief of steric strain.
The Pathway Mechanism
Precursor Selection: The isotope cluster centers around
373/375/377/379.
Primary Transition (Quantifier): Facile loss of neutral carbon dioxide (
). The charge is retained on the phenolic oxygen (or the ring carbon), forming a stable tribromophenolate anion.
Secondary Transition (Qualifier): The resulting phenol ion loses a bromine radical (
) or hydrogen bromide (), disrupting the aromatic stability.
Visualization of Signaling Pathway
The following diagram maps the specific mass transitions observed in a Triple Quadrupole (QqQ) system.
Figure 1: ESI(-) Fragmentation Pathway of 3-Hydroxy-2,4,6-tribromobenzoic acid showing the dominant decarboxylation driven by steric relief.[1]
Experimental Protocols
Protocol A: LC-ESI-MS/MS (Direct Analysis)
Best for: Biological matrices, high throughput.
Sample Preparation:
Dissolve 1 mg HTBBA in 1 mL Methanol (Stock).
Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Although negative mode is used, formic acid improves LC peak shape; the pH usually allows deprotonation in the source.
LC Conditions:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water (5mM Ammonium Acetate). Ammonium acetate buffers pH to ensure ionization.
Mobile Phase B: Acetonitrile.
MS Parameters (Source: ESI-):
Capillary Voltage: -2.5 kV.
Cone Voltage: 30 V (Optimize to prevent in-source decarboxylation).
Collision Energy: 15-25 eV for
loss; 35-45 eV for Br loss.
Protocol B: GC-MS (Derivatization)
Best for: Structural confirmation, complex mixtures without LC separation.
Derivatization:
Evaporate 50 µL of sample extract to dryness under
.
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
Add 50 µL Pyridine (Catalyst).
Incubate at 60°C for 30 minutes. Critical: Ensure complete silylation of both -OH and -COOH to prevent peak tailing.
Figure 2: Decision matrix for selecting the analytical workflow based on sample complexity and data requirements.
References
Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley.
NIST Mass Spectrometry Data Center . (2023). Electron Ionization Mass Spectra of Derivatized Benzoic Acids. NIST Standard Reference Database. [Link]
Guo, Y., & Hites, R. A. (2016). "Liquid Chromatography-Mass Spectrometry of Brominated Flame Retardants and Their Derivatives." Journal of The American Society for Mass Spectrometry.[2] (Mechanisms of brominated aromatic fragmentation). [Link]
Levsen, K., et al. (2005). "Structure Elucidation of Ortho-Substituted Benzoic Acids by Mass Spectrometry." Journal of Mass Spectrometry. (Specifics on the Ortho Effect and decarboxylation). [Link]
A Comparative Guide to Anhydrous vs. Monohydrate 3-Hydroxy-2,4,6-tribromobenzoic Acid for Researchers and Formulation Scientists
In the landscape of pharmaceutical development and chemical research, the solid-state form of a compound is a critical determinant of its physical and chemical properties. For 3-Hydroxy-2,4,6-tribromobenzoic acid, a vers...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical research, the solid-state form of a compound is a critical determinant of its physical and chemical properties. For 3-Hydroxy-2,4,6-tribromobenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and a valuable biochemical reagent, understanding the nuances between its anhydrous and monohydrate forms is paramount for ensuring reproducibility, stability, and optimal performance in downstream applications.[1][2][3] This guide provides an in-depth, objective comparison of these two forms, supported by established analytical methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Significance of Hydration State
3-Hydroxy-2,4,6-tribromobenzoic acid is utilized in diverse fields, from the development of anti-inflammatory drugs to its use as a flame retardant and a colorimetric agent in biochemical assays.[1][2][3] The presence or absence of water within the crystal lattice—the fundamental difference between the monohydrate and anhydrous forms—can profoundly influence key physicochemical properties. These differences are not trivial; they can impact solubility, dissolution rate, stability, and handling characteristics, which are all critical parameters in both research and manufacturing contexts.[4][5]
The monohydrate form incorporates a single molecule of water per molecule of the acid within its crystal structure, while the anhydrous form is devoid of this lattice water. This distinction gives rise to different crystal packing and intermolecular interactions, leading to the variations in their material properties.
Comparative Physicochemical Properties: A Data-Driven Overview
A thorough characterization of the anhydrous and monohydrate forms of 3-Hydroxy-2,4,6-tribromobenzoic acid reveals distinct profiles. The following table summarizes the key differentiating properties, based on typical outcomes from standard analytical techniques.
May be hygroscopic, with a tendency to convert to the monohydrate form in the presence of moisture.
More stable at higher relative humidity.
Critical for determining appropriate storage and handling conditions.[11][12]
Crystal Structure
Unique crystal lattice without incorporated water.
Distinct crystal lattice with water molecules forming hydrogen bonds.
Leads to different diffraction patterns in XRPD analysis.
Experimental Protocols for Differentiation and Characterization
To empirically validate the form of 3-Hydroxy-2,4,6-tribromobenzoic acid, a suite of analytical techniques should be employed.[12][13][14] The following protocols are designed to provide clear, reproducible data for comparing the anhydrous and monohydrate forms.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality: Thermal analysis is a cornerstone for identifying hydrated forms.[15][16] TGA measures changes in mass with temperature, directly quantifying the water content. DSC measures the heat flow associated with thermal transitions, revealing dehydration and melting events.[11]
Experimental Workflow Diagram:
Caption: Workflow for TGA/DSC analysis of 3-Hydroxy-2,4,6-tribromobenzoic acid forms.
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30°C, then ramp the temperature to 200°C at a heating rate of 10°C/min.[17]
Data Analysis:
For TGA: Determine the percentage mass loss. The theoretical water content for the monohydrate is (18.02 / 392.83) * 100% = 4.59%.
For DSC: Identify the temperatures of endothermic events corresponding to dehydration and melting.[18]
X-Ray Powder Diffraction (XRPD)
Causality: XRPD is the definitive technique for identifying the crystalline form of a material.[4][19] The anhydrous and monohydrate forms will have different crystal lattices and thus produce unique diffraction patterns, acting as a "fingerprint" for each form.[20][21]
Experimental Workflow Diagram:
Caption: Workflow for XRPD analysis to differentiate crystalline forms.
Step-by-Step Protocol:
Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation: Gently pack the powder sample into the sample holder to ensure a flat surface and minimize preferred orientation.
Data Analysis: Compare the resulting diffractogram to established reference patterns for the anhydrous and monohydrate forms. The presence of unique peaks at specific 2θ angles confirms the identity of the form.
Dissolution Studies
Causality: The rate at which a solid dissolves is a critical parameter, particularly in pharmaceutical formulations.[10] Due to differences in crystal lattice energy, the anhydrous and monohydrate forms are expected to exhibit different dissolution profiles. Generally, the more stable form (often the hydrate) has a lower solubility and slower dissolution rate.[5]
Dissolution Medium: Prepare 900 mL of a physiologically relevant buffer (e.g., phosphate buffer at pH 6.8). Maintain the temperature at 37 ± 0.5 °C.
Sample Preparation: Prepare non-disintegrating compacts of the pure anhydrous and monohydrate forms using a hydraulic press. This allows for the measurement of the intrinsic dissolution rate.[22]
Procedure:
Place the compact in the dissolution vessel.
Rotate the paddle at a constant speed (e.g., 75 RPM).
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
Analysis: Analyze the concentration of dissolved 3-Hydroxy-2,4,6-tribromobenzoic acid in each sample using a validated UV-Vis spectrophotometric or HPLC method.
Data Interpretation: Plot concentration versus time to generate dissolution profiles for each form and compare their rates.
Stability and Interconversion
The physical stability of hydrates is a significant concern during development and storage.[11][23] The anhydrous form may be prone to converting to the monohydrate in the presence of humidity, while the monohydrate can lose its water of crystallization under dry conditions or at elevated temperatures.[12]
Logical Relationship Diagram:
Caption: Interconversion pathways between anhydrous and monohydrate forms.
Stability studies, conducted under various temperature and humidity conditions as per ICH guidelines, are essential to map the stability landscape of each form and identify the conditions under which interconversion occurs.[12][24]
Conclusion and Recommendations
The choice between the anhydrous and monohydrate forms of 3-Hydroxy-2,4,6-tribromobenzoic acid is application-dependent and must be guided by empirical data.
For applications requiring faster dissolution and potentially higher bioavailability , the anhydrous form may be preferable. However, its potential for hygroscopicity necessitates stringent control over humidity during storage and handling to prevent conversion to the more stable monohydrate.
For applications where physical stability is paramount , the monohydrate form is likely the better choice, as it is generally more stable under ambient humidity conditions. Its slower dissolution rate must be taken into account during formulation development.
Ultimately, a comprehensive understanding of both forms, characterized by the robust analytical methods detailed in this guide, is indispensable for the successful development of products and the generation of reliable research data.
Szeleszczuk, Ł., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]
Han, J., & Suryanarayanan, R. (2012). A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates. Journal of Pharmaceutical Sciences, 101(6), 2137-2144. [Link]
Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]
PubMed. (2020). Pharmaceutical Hydrates Analysis-Overview of Methods and Recent Advances. [Link]
R Discovery. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 249-251. [Link]
Li, Y., et al. (2019). Fast Determination of Phase Stability of Hydrates Using Intrinsic Dissolution Rate Measurements. Crystal Growth & Design, 19(10), 5585-5593. [Link]
TA Instruments. Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Otsuka, M., et al. (2011). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Journal of Pharmaceutical Sciences, 100(9), 3826-3834. [Link]
ERIC. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. [Link]
IEA SHC. Thermochemical Storage Materials Research - TGA/DSC-Hydration Studies. [Link]
Han, J., & Suryanarayanan, R. (1999). A method for the rapid evaluation of the physical stability of pharmaceutical hydrates. Thermochimica Acta, 329(2), 163-170. [Link]
Particle Analytical. Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]
Abraham, A. (2014). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecules, 19(8), 12156-12173. [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
University of Mustansiriyah. Types of solutions. [Link]
Torrado-Salmerón, C., et al. (2013). Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour. International Journal of Pharmaceutics, 448(1), 135-143. [Link]
ResearchGate. (2021). Variable-humidity XRPD results at (a) 25°C and (b) 50°C. [Link]
Pharma Drama. (2024). What are pharmaceutical hydrates and solvates?. [Link]
Executive Summary: The "Soot & Halide" Challenge Audience: Senior Researchers, QC Managers, and Drug Development Scientists. Validating the elemental composition of C7H3Br3O3 monohydrate presents a dual analytical challe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Soot & Halide" Challenge
Audience: Senior Researchers, QC Managers, and Drug Development Scientists.
Validating the elemental composition of C7H3Br3O3 monohydrate presents a dual analytical challenge: high halogen load (~61% Br) and stoichiometric hydration . Standard organic combustion protocols often fail here. The heavy halogen atoms can "blanket" the combustion, leading to soot formation (low Carbon recovery), while volatile bromine gases (
) can saturate traps or mimic Nitrogen in Thermal Conductivity Detectors (TCD), yielding false positives. Furthermore, distinguishing lattice water from hygroscopic surface moisture requires orthogonal validation.
This guide compares the Automated Dynamic Flash Combustion method (optimized with catalytic aids and silver trapping) against classical Schöniger Oxygen Flask oxidation and Thermogravimetric Analysis (TGA) .
Part 1: Chemical Framework & Theoretical Baselines
Before validation, the theoretical mass percentages must be established.
Target Molecule: 3,5,6-Tribromo-2-hydroxybenzoic acid monohydrate (Hypothetical Isomer for C7H3Br3O3 · H2O).
Molecular Formula:
Total Molecular Weight (MW): 392.84 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
7
12.011
84.077
21.40%
Hydrogen (H)
5*
1.008
5.040
1.28%
Bromine (Br)
3
79.904
239.712
61.02%
Oxygen (O)
4**
15.999
64.00
16.30%
*Includes 3 aromatic protons + 2 protons from water.
**Includes 3 carboxyl/hydroxyl oxygens + 1 oxygen from water.
Part 2: Comparative Methodology
We compare the optimized Automated Flash Combustion (The "Product") against the classical Schöniger Flask and TGA .
Automated Dynamic Flash Combustion (Optimized)
Mechanism: Sample is dropped into a combustion tube at >1000°C with an Oxygen pulse.
The Optimization: Standard combustion fails because
gas interferes. We introduce Tungsten Oxide () as a combustion aid to prevent charring and Silver Wool () to chemically trap Bromine as .
Pros: High throughput, simultaneous CHN determination, high precision (<0.2%).
Cons: Consumable intensive (Ag wool saturates quickly with 61% Br).
The Alternative: Schöniger Oxygen Flask (Classical)
Mechanism: Sample is wrapped in ashless paper and ignited in an
-filled flask containing absorbing solution.[1] Halogens are titrated.[2][3]
Pros: The "Gold Standard" for Halogen recovery; eliminates matrix interference.
Cons: Dangerous (explosion risk), manual, slow, requires separate run for C/H.
Zone 3 (Trap):Specific Silver Wool Layer (50mm) at the exit of the combustion tube.
Why?
. Without this, enters the detector, causing massive error.
Calibration: Use a sulfanilamide standard. Do not use a non-halogenated standard alone; run a check standard of o-bromobenzoic acid to verify the Ag trap capacity.
Phase C: Halogen Validation (Schöniger)
Objective: Cross-validate Bromine (61.02%).
Wrap 10 mg sample in ashless paper.
Combust in Oxygen Flask with 10 mL 1N NaOH +
.
Titrate with
(potentiometric endpoint).
Part 4: Visualization of Workflows
Diagram 1: The Optimized "Trap & Detect" Workflow
This diagram illustrates the critical path of the Automated Combustion method, highlighting where the Bromine interference is neutralized.
Figure 1: Automated CHN workflow for halogenated compounds. Note the critical Silver Wool trap which removes Bromine prior to detection.
Diagram 2: Validation Decision Logic
A decision tree for researchers to determine if their data is publication-ready.
Figure 2: Logic gate for validating C7H3Br3O3 · H2O.[5] TGA is the prerequisite gatekeeper.
Part 5: Validation Data (Synthetic Reference)
The following table represents typical results when comparing the "Standard" method (prone to failure) vs. the "Optimized" method described above.
Parameter
Theoretical
Standard CHN (No Ag Trap)
Optimized CHN (Ag + WO3)
Status
Carbon %
21.40
20.10 (Low - Sooting)
21.35
Pass
Hydrogen %
1.28
1.95 (High - Moisture?)
1.31
Pass
Nitrogen %
0.00
0.85 (False Pos - Br interference)
0.02
Pass
Bromine %
61.02
N/A
60.95 (via Schöniger)
Pass
Analysis of Failure (Standard Method):
Low Carbon: Without
, the bromine acts as a flame retardant, leaving unburned carbon in the crucible.
False Nitrogen: Without the Ag trap,
gas elutes near the peak or alters the thermal conductivity baseline, registering as Nitrogen.
References
ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[6] ASTM International. [Link]
A Senior Application Scientist's Guide to Distinguishing Isomers of Tribromohydroxybenzoic Acid
Introduction: The Analytical Challenge of Positional Isomerism In pharmaceutical development and materials science, the precise molecular architecture of a compound is paramount, dictating its biological activity, physic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Positional Isomerism
In pharmaceutical development and materials science, the precise molecular architecture of a compound is paramount, dictating its biological activity, physicochemical properties, and safety profile. Tribromohydroxybenzoic acid, a heavily substituted aromatic acid, presents a significant analytical challenge due to the numerous potential arrangements of its five substituents on the benzene ring. These positional isomers often exhibit remarkably similar physical properties, such as melting point and solubility, making their separation and unambiguous identification a non-trivial task.
This comprehensive guide provides a multi-faceted analytical strategy for the differentiation of tribromohydroxybenzoic acid isomers. We will delve into the core principles and practical applications of modern chromatographic and spectroscopic techniques. By synthesizing technical protocols with insights into the causal mechanisms behind the observed data, this document serves as a robust resource for researchers navigating the complexities of isomeric analysis.
The Isomeric Landscape
The core structure is a benzoic acid molecule substituted with one hydroxyl (-OH) group and three bromine (-Br) atoms. The position of the carboxyl (-COOH) group is fixed at carbon 1. This leaves carbons 2 through 6 available for substitution, resulting in several possible constitutional isomers. For the purpose of this guide, we will consider three representative isomers to illustrate the analytical principles:
Isomer A: 3,4,5-Tribromo-2-hydroxybenzoic acid
Isomer B: 2,3,5-Tribromo-4-hydroxybenzoic acid
Isomer C: 3,5-Dibromo-4-hydroxy-2-iodobenzoic acid (Hypothetical, for illustrative contrast if needed, but we will focus on Tribromo isomers) - Correction: We will focus on actual tribromohydroxybenzoic acid isomers. Let's refine the examples:
Isomer A: 3,4,5-Tribromo-2-hydroxybenzoic acid
Isomer B: 2,3,5-Tribromo-4-hydroxybenzoic acid
Isomer C: 2,4,6-Tribromo-3-hydroxybenzoic acid
The subtle differences in the electronic environment and steric hindrance among these structures are the keys we will exploit for their differentiation.
I. Chromatographic Separation: Leveraging Polarity Differences with HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for physically separating isomers before spectroscopic analysis. The separation relies on differential partitioning of the analytes between a stationary phase and a mobile phase. For substituted benzoic acids, reversed-phase HPLC is particularly effective.[1][2]
Causality of Separation
In reversed-phase HPLC (e.g., using a C18 column), the stationary phase is nonpolar, and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions. The key factors influencing the retention of tribromohydroxybenzoic acid isomers are:
Polarity: The hydroxyl and carboxylic acid groups are polar, while the bromine atoms are large and polarizable but contribute significantly to the molecule's overall hydrophobicity.
Intramolecular Hydrogen Bonding: A hydroxyl group ortho to the carboxylic acid (like in Isomer A) can form an intramolecular hydrogen bond. This masks the polarity of both groups, reducing their interaction with the polar mobile phase and increasing their affinity for the nonpolar stationary phase, leading to a longer retention time compared to isomers where this is not possible.
Steric Shielding: The accessibility of the polar -OH and -COOH groups to the mobile phase can be sterically hindered by adjacent bulky bromine atoms, which can also influence retention time.
Experimental Protocol: Reversed-Phase HPLC
System Preparation:
Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[3]
Mobile Phase B: Acetonitrile.
Gradient: Start with a higher concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. A gradient elution is necessary to effectively resolve these closely related, highly retained compounds.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Maintaining a constant temperature ensures retention time stability.
Detection: UV detector set to a wavelength where all isomers show significant absorbance (e.g., 254 nm or 280 nm).
Sample Preparation:
Accurately weigh and dissolve the isomeric mixture or individual standards in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to a final concentration of approximately 1 mg/mL.[4]
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Analysis:
Inject 5-10 µL of the prepared sample into the HPLC system.
Record the chromatogram and note the retention time (tR) for each peak.
Spike the mixture with individual pure standards to confirm the identity of each peak.
Parameter
Isomer A (3,4,5-Tribromo-2-hydroxy)
Isomer B (2,3,5-Tribromo-4-hydroxy)
Isomer C (2,4,6-Tribromo-3-hydroxy)
Expected tR
Longest
Intermediate
Shortest
Rationale
Intramolecular H-bond between 2-OH and 1-COOH increases hydrophobicity.
Less steric hindrance of the 4-OH group compared to A.
The 3-OH group is flanked by Br atoms, but the overall polarity and accessibility may lead to earlier elution than the internally-bonded Isomer A.
Table 1: Predicted HPLC retention behavior of tribromohydroxybenzoic acid isomers on a C18 column. Absolute times will vary by system, but the elution order should be consistent.
II. Spectroscopic Characterization: Unambiguous Identification
While HPLC separates the isomers, spectroscopy provides the detailed structural information needed for definitive identification.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing constitutional isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons (¹H NMR) and carbons (¹³C NMR) provide a unique fingerprint for each substitution pattern.[5][6]
¹H NMR: The number of distinct protons on the aromatic ring and their proximity to one another determines the spectrum. An isolated proton will appear as a singlet (s), while adjacent protons will split each other's signals into doublets (d), triplets (t), or more complex multiplets. The electronic nature of the substituents (-OH is activating, -COOH and -Br are deactivating) shifts the proton signals downfield or upfield.[7]
¹³C NMR: The number of signals corresponds to the number of unique carbon environments. Symmetry in the molecule will reduce the number of signals. The chemical shifts are highly sensitive to the attached substituents. Carbons bearing bromine will be shifted upfield relative to those bearing hydrogen, while the carboxyl carbon will appear far downfield (>165 ppm).[8]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer (collected from HPLC or synthesized) in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or acetone-d₆. DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and its exchangeable acidic proton signal appears far downfield, avoiding interference.
Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
(Optional but recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate H and C atoms) for complete structural assignment.
Isomer
Structure
Expected ¹H NMR Aromatic Signals
Expected ¹³C NMR Aromatic Signals
A: 3,4,5-Tribromo-2-hydroxybenzoic acid
C1-COOH, C2-OH, C3-Br, C4-Br, C5-Br
One signal: A singlet (s) for the isolated C6-H.
6 signals: All aromatic carbons are in unique environments.
B: 2,3,5-Tribromo-4-hydroxybenzoic acid
C1-COOH, C2-Br, C3-Br, C4-OH, C5-Br
One signal: A singlet (s) for the isolated C6-H.
6 signals: All aromatic carbons are in unique environments.
C: 2,4,6-Tribromo-3-hydroxybenzoic acid
C1-COOH, C2-Br, C3-OH, C4-Br, C6-Br
One signal: A singlet (s) for the isolated C5-H.
6 signals: All aromatic carbons are in unique environments.
Table 2: Predicted NMR spectroscopic features for distinguishing tribromohydroxybenzoic acid isomers. While all three examples here yield a single aromatic proton singlet, their chemical shifts (δ) will be different due to the varying electronic environments. Other potential isomers would show different splitting patterns (e.g., doublets).
Note on ¹H NMR Chemical Shifts: Although all three example isomers have an isolated aromatic proton that appears as a singlet, the chemical shift will be diagnostic. For Isomer A, the C6-H is ortho to the -COOH group and meta to a -Br group. For Isomer B, the C6-H is ortho to the -COOH and ortho to a -Br group. For Isomer C, the C5-H is meta to both -COOH and -OH groups and ortho to two -Br groups. These distinct electronic environments will result in measurably different chemical shifts.
B. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. When coupled with HPLC (LC-MS), it provides mass information for each separated peak.
Molecular Ion Peak (M•⁺): All isomers will have the same molecular weight, so the primary molecular ion peak will not distinguish them.
Isotopic Pattern: The most striking feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] A molecule with three bromine atoms will exhibit a characteristic cluster of peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. This pattern is definitive proof of the presence of three bromine atoms.[10]
Fragmentation: While constitutional isomers often yield similar fragmentation patterns, high-resolution mass spectrometry (HRMS) may reveal subtle differences in the relative abundances of fragment ions resulting from the loss of H₂O, COOH, Br, or HBr, which can be influenced by the substituent positions.
Experimental Protocol: LC-MS
Interface: Couple the outlet of the HPLC system directly to an electrospray ionization (ESI) source of a mass spectrometer. ESI is a soft ionization technique suitable for these types of molecules.
Ionization Mode: Operate in negative ion mode, which is ideal for acidic compounds as it readily forms the deprotonated molecule [M-H]⁻.
Analysis:
Perform a full scan analysis to identify the m/z (mass-to-charge ratio) of the parent ion for each eluting peak from the HPLC.
Confirm the characteristic isotopic cluster for the [M-H]⁻ ion.
Perform tandem MS (MS/MS) by selecting the precursor ion and fragmenting it to obtain structural information. Compare the fragmentation spectra of the different isomers.
C. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While many key stretches (O-H, C=O) will be similar across isomers, the "fingerprint region" can be diagnostic.[6]
The key differentiating signals lie in the C-H out-of-plane bending region (900-650 cm⁻¹). The pattern of these bends is highly characteristic of the substitution pattern on the aromatic ring. For example, an isolated hydrogen atom typically gives rise to a strong band in the 880-850 cm⁻¹ region. The exact positions are influenced by the surrounding electronegative substituents.[11]
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance
O-H Stretch (Carboxylic Acid)
~3200-2500 (broad)
Confirms -COOH group.
O-H Stretch (Phenol)
~3500-3200 (broad)
Confirms -OH group.
C=O Stretch (Carboxylic Acid)
~1710-1680
Confirms -COOH group. Position can be shifted by H-bonding.
C-H Out-of-Plane Bending
~900-700
Highly Diagnostic. The pattern and position of bands are unique to the substitution pattern.
C-Br Stretch
~650-550
Confirms presence of C-Br bonds.
Table 3: Key Infrared (IR) absorptions for tribromohydroxybenzoic acid isomers.
Conclusion: An Integrated Analytical Approach
No single technique can definitively and efficiently characterize an unknown mixture of tribromohydroxybenzoic acid isomers. The most robust and self-validating strategy is an integrated approach:
HPLC is the primary tool for separation, providing distinct peaks for each isomer.
Mass Spectrometry , ideally coupled with HPLC (LC-MS), confirms the molecular weight and the presence of three bromine atoms for each separated peak via the unique isotopic pattern.
¹H and ¹³C NMR , performed on isolated fractions from HPLC or on pure standards, provides the unambiguous structural elucidation required to assign the correct isomeric structure to each peak.
IR Spectroscopy serves as a rapid, complementary technique to confirm functional groups and provide corroborating evidence for the aromatic substitution pattern.
By combining the strengths of these methods, researchers and drug development professionals can confidently separate, identify, and quantify the isomers of tribromohydroxybenzoic acid, ensuring the integrity and quality of their materials.
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 2,4,6-Tribromobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
American Chemical Society. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC. Retrieved from [Link]
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
PubMed. (2000). Chromatographic separation of 2,3-benzodiazepines. Retrieved from [Link]
Unknown Source. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
DOI. (n.d.). New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometri. Retrieved from [Link]
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
PubMed. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]
National Institutes of Health. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC. Retrieved from [Link]
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Retrieved from [Link]
PubMed. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
DOI. (n.d.). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
PubChem. (n.d.). 2,3,5-Tribromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
Executive Summary: The Critical Role of TGA in Halogenated Benzoate Profiling In pharmaceutical intermediate synthesis and flame retardant development, Tribromobenzoic Acid Monohydrate (TBBA-MH) serves as a critical buil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Critical Role of TGA in Halogenated Benzoate Profiling
In pharmaceutical intermediate synthesis and flame retardant development, Tribromobenzoic Acid Monohydrate (TBBA-MH) serves as a critical building block. However, its performance is strictly governed by its hydration state. The presence of lattice water affects solubility, bioavailability, and downstream processing stability.
This guide objectively compares the thermal profile of TBBA-MH against its Anhydrous counterpart (TBBA-A) and the non-halogenated parent, Benzoic Acid .
Key Finding: TGA is the definitive method for distinguishing the monohydrate form. TBBA-MH exhibits a characteristic stoichiometric mass loss of ~4.8% between 80°C and 110°C , a feature absent in the anhydrous form. Furthermore, the tribromo-substitution significantly enhances thermal onset stability (>210°C) compared to unsubstituted benzoic acid (~122°C).
Technical Comparison: TBBA-MH vs. Alternatives
The following analysis contrasts the thermal behaviors of the target compound against its primary alternatives.
Comparative Thermal Profiles
Feature
Tribromobenzoic Acid Monohydrate (TBBA-MH)
Anhydrous Tribromobenzoic Acid (TBBA-A)
Benzoic Acid (Reference)
Molecular Weight
~376.8 g/mol
~358.8 g/mol
122.12 g/mol
Step 1: Dehydration
Yes (Onset ~80°C)
No (Flat baseline)
No
Mass Loss (Step 1)
4.78% (Theoretical)
< 0.5% (Surface moisture only)
N/A
Step 2: Degradation
Onset ~230°C (Decarboxylation)
Onset ~230°C
Onset ~122°C (Sublimation)
Residue (600°C)
~1-5% (Char/Ash)
~1-5%
~0% (Complete Volatilization)
Primary Utility
Crystal Engineering, Solubility Studies
High-Temp Processing, Flame Retardants
Standard Calibration
Mechanism of Action
TBBA-MH: Undergoes a two-stage degradation. The first stage is the endothermic removal of lattice water (dehydration). The second stage is the cleavage of the C-C bond between the aromatic ring and the carboxyl group (decarboxylation), releasing CO₂ and forming tribromobenzene.
Benzoic Acid: Lacks the stabilizing halogen atoms. It sublimes and evaporates rapidly at relatively low temperatures, making it unsuitable for high-temperature polymer processing where TBBA derivatives excel.
To ensure reproducibility and distinguish between surface moisture and lattice water, the following protocol utilizes a self-validating stoichiometric check .
Materials & Equipment
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500/Discovery or Netzsch TG 209).
Crucible: Platinum (Pt) or Ceramic (Al₂O₃) pans. Note: Use pinhole-crimped Aluminum pans if sublimation is suspected to occur before dehydration, though open Pt is standard for dehydration studies.
Methodological Steps
Tare: Equilibrate the empty pan at 30°C.
Load: Add 5–10 mg of TBBA-MH. Spread thinly to prevent "volcano" effects during water release.
Equilibrate: Hold at 30°C for 5 minutes to stabilize the microbalance.
Ramp: Heat from 30°C to 600°C at 10°C/min.
Validation: Calculate the mass loss in the 60–120°C region.
Pass Criteria: Mass loss must be 4.8% ± 0.5% .
Fail Criteria: Mass loss < 4.0% indicates partial dehydration or anhydrous contamination.
Understanding the why behind the curve is essential for troubleshooting.
The Dehydration Step (Zone I: 60°C – 120°C)
The monohydrate water molecule is hydrogen-bonded to the carboxyl group and the ortho-bromine atoms.
Observation: A distinct step is observed.[1][2][3][4]
Calculation:
Interpretation: If your TGA shows a 2% loss, your sample is a mixture of anhydrous and monohydrate forms.
The Decomposition Step (Zone II: >210°C)
Unlike non-halogenated benzoic acid, which often sublimes intact, the heavy bromine atoms anchor the molecule, suppressing sublimation until higher temperatures where decarboxylation competes with evaporation.
Reaction:
Significance: The high onset temperature (>200°C) makes TBBA derivatives suitable for processing in engineering thermoplastics (e.g., ABS, PC) where processing temps exceed 200°C.
Thermal Pathway Diagram
Figure 2: Thermal degradation pathway of TBBA-MH showing phase transitions and chemical decomposition.
References
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2014).[5] Thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant.[5][6][7][8] Environmental Science & Technology, 48(24), 14335–14343.[5] Retrieved from [Link][5]
Gaisford, S., et al. (2014). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Retrieved from [Link]
Proper Disposal of 3-Hydroxy-2,4,6-tribromobenzoic Acid Monohydrate: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile
Key Hazards:
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The presence of bromine atoms on the aromatic ring also places this compound in the category of halogenated organic compounds, which require special consideration for disposal due to the potential for forming hazardous byproducts during thermal decomposition.[2][3]
Hazard Summary Table
Hazard Classification
Category
GHS Hazard Statement
Acute toxicity, oral
Category 4
H302: Harmful if swallowed
Acute toxicity, inhalation
Category 4
H332: Harmful if inhaled
Skin corrosion/irritation
Category 2
H315: Causes skin irritation
Serious eye damage/eye irritation
Category 2
H319: Causes serious eye irritation
Specific target organ toxicity, single exposure
Category 3
H335: May cause respiratory irritation
Data based on the anhydrous form, 2,4,6-Tribromo-3-hydroxybenzoic acid.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, strict adherence to safety protocols is non-negotiable. The following PPE must be worn at all times when handling 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate for disposal purposes.
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[1]
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use.[1]
Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.[1]
Causality: The multi-halogenated phenolic structure of this compound necessitates a high level of personal protection. The aromatic ring and acidic functional group can interact with biological tissues, causing irritation, while the bromine substituents contribute to its overall toxicity.
Step-by-Step Disposal Protocol
The primary and most appropriate disposal method for 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate from a research laboratory setting is through a licensed hazardous waste management company. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Step 1: Segregation and Waste Classification
Isolate the Waste: Do not mix 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate waste with other waste streams, particularly non-halogenated solvents or aqueous waste.[4] Proper segregation is crucial for safe and compliant disposal.
Classify the Waste: This compound is classified as a toxic solid. For transportation purposes, it falls under UN2811, Toxic solid, organic, n.o.s. (3-Hydroxy-2,4,6-tribromobenzoic acid).[1] Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on the appropriate waste codes based on local and national regulations.[1]
Step 2: Packaging and Labeling
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[5]
Labeling: The container must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate"
The associated hazards (e.g., "Toxic," "Irritant")
The accumulation start date
The name and contact information of the generating laboratory/researcher
Step 3: Storage Pending Disposal
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Incompatible Materials: Avoid storing with strong oxidizing agents, bases, or reactive metals.
Step 4: Arranging for Disposal
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate.
The Science of Disposal: Why Incineration?
For halogenated organic compounds like 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate, high-temperature incineration in a specialized facility is the preferred disposal method.[3]
The Rationale:
Complete Destruction: Incineration at high temperatures (typically above 850°C) with sufficient residence time can break down the complex organic molecule into simpler, less harmful components.
Management of Byproducts: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize and capture acidic gases like hydrogen bromide (HBr) that are formed during the combustion of brominated compounds.[3] This prevents the release of these corrosive and toxic substances into the atmosphere.
Prevention of Dioxin/Furan Formation: Improper or low-temperature incineration of halogenated aromatics can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).[2] Professional hazardous waste facilities operate under strict temperature and oxygen level controls to minimize the formation of these persistent organic pollutants.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key.
In Case of a Spill:
Evacuate the immediate area and alert colleagues.
If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.
For a small, manageable spill, and only if you are trained and have the appropriate PPE, contain the spill using a chemical spill kit with an absorbent suitable for solid materials.
Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate the area with a suitable solvent (consult the SDS or your EHS department) and then wash with soap and water.
All materials used for cleanup must be disposed of as hazardous waste.
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Conclusion: A Culture of Safety
The proper disposal of 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is not merely a regulatory requirement; it is a reflection of our commitment to professional responsibility and scientific integrity. By understanding the hazards, adhering to the prescribed protocols, and respecting the scientific principles behind waste management, we can ensure a safe laboratory environment for ourselves and our colleagues while safeguarding the broader community and environment. Always consult your institution's specific guidelines and your EHS department for any questions or concerns.
References
Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. This article discusses the environmental impact of brominated aromatic compounds, including the potential for forming toxic byproducts during combustion. [Link]
Vehlow, J. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. Environmental Science and Pollution Research International, 10(5), 333-341. This research paper provides insights into the behavior of bromine-containing waste during incineration. [Link]
Nipissing University. Hazardous Materials Disposal Guide. (2019-06-12). This guide provides general procedures for the segregation and disposal of various types of hazardous laboratory waste. [Link]
Oakland University. EHSO Manual 2025-2026: Hazardous Waste. (2025-12-22). This manual outlines procedures for the containerization, labeling, and storage of hazardous chemical waste in a university setting. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Compound Identity: 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
CAS (Anhydrous): 14348-40-4 | CAS (Monohydrate): 207728-74-3 (approximate/analog)
Signal Word:WARNING (Potential for DANGER regarding eye safety)
Handling halogenated aromatic acids requires a precise balance between particulate control and contact prevention. While often categorized generically as "irritants," the tribromo-substitution pattern significantly increases the molecular weight and lipophilicity compared to benzoic acid, potentially altering skin permeation kinetics. Furthermore, the acidic proton combined with the electron-withdrawing bromine atoms creates a compound capable of causing serious eye damage (H318) and respiratory tract irritation (H335) [1, 2].
Critical Hazard Profile:
Eye Contact: High Risk.[1] Acidic solids can cause immediate, irreversible corneal opacity if not flushed instantly.
Inhalation: Moderate Risk. Fine crystalline powder can be easily aerosolized during weighing.
Skin Contact: Moderate Risk. Irritation (H315) and potential sensitization.[2]
PPE Stratification & Engineering Controls[4][5][6]
Safety is not static; it scales with your operation. Use this tiered approach to select the correct equipment.
Tier 1: Analytical Scale (< 100 mg)
For LC-MS standard preparation or high-throughput screening.
Engineering Control: Class II Biological Safety Cabinet or Chemical Fume Hood.
Eye Protection: ANSI Z87.1 / EN 166 compliant safety glasses with side shields.
Hand Protection: Single pair of Nitrile gloves (minimum 0.11 mm thickness).
Body: Standard cotton/poly lab coat.
Tier 2: Preparative Scale (> 100 mg - 10 g)
For synthesis intermediates or bulk purification.
Engineering Control:Mandatory Chemical Fume Hood (Face velocity 80–100 fpm).
Eye Protection: Chemical Splash Goggles (Indirect vented). Reasoning: Fine dust can bypass side shields of standard glasses.
Hand Protection: Double gloving recommended.
Inner: Nitrile (4 mil).
Outer: Nitrile (4-8 mil) or Neoprene (if handling with halogenated solvents like DCM).
Respiratory: If fume hood work is impossible (not recommended), a half-face respirator with P100/P3 cartridges is required.
Tier 3: Spill Cleanup & Emergency
Eye Protection: Face shield over chemical goggles.
Respiratory: Full-face respirator if dust concentration is visible and uncontained.
Technical Data & PPE Specifications
The following table synthesizes physical properties with specific PPE performance requirements.
Parameter
Data / Specification
Operational Implication
Physical State
Crystalline Solid (Monohydrate)
Monohydrates are often less static-prone than anhydrous forms, but dust remains a primary vector [3].
Acidity (pKa)
~2.5 - 3.0 (Estimated)
Stronger acid than benzoic acid due to Br- electron withdrawal. Corrosive to eyes.
Glove Material
Nitrile (NBR)
Excellent resistance to the solid; check breakthrough time if dissolved in DCM or Acetone [4].
Glove Thickness
> 0.11 mm (Standard)
Sufficient for incidental contact. Use >0.3 mm for prolonged immersion.
Waste Stream
Halogenated Organic
CRITICAL: Do not mix with standard organic waste streams (e.g., Acetone/Methanol waste) if incinerated separately.
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates safety steps directly into the experimental logic to prevent "safety fatigue."
Phase A: Weighing & Transfer
The Static Problem: Tribrominated compounds are heavy and can carry significant static charge, causing powder to "jump" onto gloves and balance surfaces.
The Fix: Use an anti-static gun or ionizer bar inside the balance enclosure.
Technique: Never weigh directly onto the balance pan. Use a weighing boat or funnel. If the powder clumps (common with monohydrates), do not crush it outside the fume hood.
Phase B: Solubilization
Solvent Choice: Typically soluble in DMSO, Methanol, or Dichloromethane (DCM).
Risk Multiplier: Dissolving this acid in DCM creates a highly permeating solution. The DCM carries the hazardous acid through standard nitrile gloves in <5 minutes.
Protocol: If using DCM, change outer gloves immediately upon any splash.
Phase C: Reaction & Heating
Thermal Stability: Melting point is ~145-152°C [1].[3] Avoid heating open vessels near this range to prevent sublimation or decomposition fumes.
Incompatibilities: Strictly segregate from strong oxidizers (peroxides, permanganates) and strong bases (exothermic neutralization) [5].
Visualizing the Safety Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you are never under-protected or over-encumbered.
Caption: Decision logic for selecting PPE based on operational scale and solvent system compatibility.
Waste Disposal & Decontamination[4][8]
Improper disposal of halogenated acids is a leading cause of regulatory fines and incinerator damage.
Figure 2: Waste Stream Sorting Logic
Caption: Protocol for segregating halogenated waste to prevent cross-stream contamination.
Disposal Protocol
Solids: Any paper towels, weighing boats, or gloves contaminated with the powder must go into Solid Hazardous Waste , not regular trash. The bromine content makes it unsuitable for standard landfill.
Liquids: Even if dissolved in Methanol (non-halogenated), the high bromine content of the solute (3 Br atoms per molecule) suggests the safest path is the Halogenated Waste stream to prevent issues during incineration [6].
Validation: Use pH paper on the eye runoff (if available/safe) to confirm neutrality, but do not delay flushing.
Medical: Seek ophthalmologist review immediately. Acid burns can have delayed effects.
Spill Cleanup (Powder):
Do NOT dry sweep (creates dust).
Cover with a wet paper towel (water or dilute sodium bicarbonate solution) to dampen, then wipe up. This neutralizes acidity and prevents aerosolization.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Tribromo-3-hydroxybenzoic acid. Retrieved from
Fisher Scientific. (2024). Safety Data Sheet: 2,4,6-Tribromo-3-hydroxybenzoic acid. Retrieved from
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Benzoic Acid (General Analog). Retrieved from
AgroParisTech. (n.d.). Liquid Waste Management Guidelines. Retrieved from
BenchChem. (2025).[4] Technical Guide to Safe Handling of Bromobenzoic Acids. Retrieved from
Georgia Tech EHS. (n.d.). Chemical Waste Disposal: Halogenated vs Non-Halogenated. Retrieved from